Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of Ethyl 11-Hydroxyundecanoate
Executive Summary Ethyl 11-hydroxyundecanoate (CAS: 6149-49-1) is a linear, bifunctional aliphatic ester that serves as a highly versatile building block in organic synthesis[1]. Featuring both a terminal hydroxyl group...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 11-hydroxyundecanoate (CAS: 6149-49-1) is a linear, bifunctional aliphatic ester that serves as a highly versatile building block in organic synthesis[1]. Featuring both a terminal hydroxyl group and an ethyl ester separated by a flexible 10-carbon polymethylene bridge, this compound is engineered for orthogonal reactivity. It is a critical precursor in the development of 12–15-membered macrolides[2] and advanced pharmaceutical intermediates, such as bile acid sequestrants. This whitepaper provides a comprehensive technical analysis of its molecular properties, validated synthetic methodologies, and downstream applications.
Molecular Architecture & Descriptors
The molecular architecture of Ethyl 11-hydroxyundecanoate (
C13H26O3
) dictates its utility in both materials science and drug development. The long aliphatic chain provides significant hydrophobic character and spatial flexibility, which is essential for folding during macrocyclization. Conversely, the polar termini enable targeted functionalization.
The physical properties of Ethyl 11-hydroxyundecanoate are characteristic of medium-to-long chain fatty acid esters. The moderate XLogP3 value of 3.5 indicates favorable solubility in standard organic solvents, making it highly amenable to liquid-phase synthetic workflows.
Table 2: Physical Properties
Property
Value
Clinical/Synthetic Relevance
Physical State
Viscous liquid to low-melting solid
Requires gentle warming for quantitative transfer.
Density
~0.9 - 1.0 g/cm³ (Predicted)
Phase separation behavior during aqueous workup.
Boiling Point
>250 °C (Estimated)
Permits high-temperature reflux without significant evaporative loss[4].
The primary route to Ethyl 11-hydroxyundecanoate is the Fischer esterification of 11-hydroxyundecanoic acid.
Protocol 1: Fischer Esterification Workflow
Causality in Experimental Design: Sulfuric acid is utilized as a catalytic proton source to activate the carboxylic acid carbonyl, increasing its electrophilicity. Absolute ethanol serves a dual purpose as both the solvent and the nucleophile. Because esterification is an equilibrium process, conducting the reaction in neat ethanol under reflux drives the reaction forward via Le Chatelier's principle.
Reaction Setup: Dissolve 10.0 g of 11-hydroxyundecanoic acid in 100 mL of absolute ethanol.
Catalysis: Add 0.5 mL of concentrated
H2SO4
dropwise while stirring.
Reflux: Heat the mixture to reflux (approx. 78 °C) for 12 hours under an inert nitrogen atmosphere to prevent oxidative side reactions.
Quenching: Cool to room temperature and concentrate the mixture under reduced pressure. Dilute the residue with 150 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 100 mL of saturated
NaHCO3
solution. Causality: The alkaline wash neutralizes the acid catalyst, strictly preventing acid-catalyzed reverse hydrolysis during the aqueous workup.
Isolation: Dry the organic phase over anhydrous
Na2SO4
, filter, and evaporate the solvent to yield the product.
Self-Validation System:
To validate the success of this protocol, perform Fourier-transform infrared spectroscopy (FT-IR) on the crude product. The system is validated if the broad carboxylic acid O-H stretch (2500–3300 cm⁻¹) is completely absent, replaced by a sharp ester C=O stretch at approximately 1735 cm⁻¹.
Step-by-step synthetic workflow for the preparation of Ethyl 11-hydroxyundecanoate.
Downstream Applications and Mechanistic Insights
Application A: Macrolactonization
Ethyl 11-hydroxyundecanoate and its corresponding acid are critical precursors for the synthesis of simple 12–15-membered macrolides. These macrocyclic structures are foundational to numerous natural pheromones, plant growth regulators, and antimicrobial compounds[2].
Causality in Experimental Design: The ring closure of ω-hydroxy acids is thermodynamically challenging. To favor intramolecular macrolactonization over intermolecular oligomerization (polymerization), the reaction must be conducted under high dilution conditions. The carboxylic acid is first activated by conversion into a mixed anhydride using di-tert-butyl dicarbonate (
Boc2O
). This highly reactive intermediate is then slowly infused into a highly dilute solution of 4-dimethylaminopyridine (DMAP), facilitating the cyclization with yields up to 70%[2].
Application B: Halogenation for Pharmaceutical Intermediates
The compound is routinely converted into ethyl 11-bromoundecanoate, a vital intermediate in the synthesis of radiolabeled bile acid sequestrants like
[14C]SK&F
97426A.
Protocol 2: Two-Step Halogenation Workflow
While direct bromination (e.g., Appel reaction with
CBr4/PPh3
) is possible, it often yields triphenylphosphine oxide byproducts that are notoriously difficult to separate. A two-step tosylation-displacement sequence is mechanistically superior.
Tosylation: React Ethyl 11-hydroxyundecanoate with p-toluenesulfonyl chloride (TsCl), DMAP, and Triethylamine (
Et3N
) in dichloromethane.
Causality: DMAP acts as a hypernucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the transfer of the sulfonyl group.
Et3N
serves as a stoichiometric auxiliary base to neutralize the generated HCl, preventing the degradation of the ester.
Displacement: Isolate the tosylate intermediate and react it with Lithium Bromide (LiBr) in Acetonitrile (
CH3CN
) under reflux.
Causality: Acetonitrile is a polar aprotic solvent that perfectly solvates the lithium cation, leaving the bromide anion naked and highly nucleophilic for a rapid
SN2
displacement of the excellent tosylate leaving group.
Self-Validation System:
Gas Chromatography-Mass Spectrometry (GC-MS) must be utilized to validate the final product. The protocol is validated if the mass spectrum shows the characteristic 1:1 isotopic pattern of bromine (M / M+2). Critical Note: The analyst must check for trace amounts of ethyl 11-chloroundecanoate, which can form via competitive substitution by in situ generated chloride ions during the tosylation step.
Divergent downstream synthetic pathways utilizing the bifunctional nature of the compound.
Analytical Characterization Signatures
To ensure rigorous quality control, synthesized Ethyl 11-hydroxyundecanoate must conform to the following spectral signatures:
1H
NMR (150 MHz,
CDCl3
): A distinct triplet at ~3.6 ppm corresponding to the terminal carbinol protons (
CH2−OH
), a quartet at ~4.1 ppm for the ester oxygen-bound methylene (
−O−CH2−CH3
), and a broad multiplet between 1.2–1.6 ppm representing the bulk of the aliphatic polymethylene chain[5].
GC-MS (Electron Ionization): A molecular ion peak at m/z 230, with prominent fragmentation peaks corresponding to the loss of the ethyl ester group (M-73) and water (M-18), typical of long-chain aliphatic alcohols.
References
PubChem Compound Summary for CID 10933298, Ethyl 11-hydroxyundecanoate. National Institutes of Health (NIH).[Link]
Studies on Synthesis and Conformationally Controlled Reactions of Simple 12–15-Membered Macrolides. University of Helsinki. [Link]
The synthesis of [14C]SK&F 97426A. A novel bile acid sequestrant. ElectronicsAndBooks. [Link]
Solvation Thermodynamics and Stability Dynamics of Ethyl 11-Hydroxyundecanoate in Organic Media: A Technical Whitepaper
Executive Summary Ethyl 11-hydroxyundecanoate (CAS: 6149-49-1) is a highly versatile bifunctional aliphatic building block characterized by a terminal primary hydroxyl group and an ethyl ester moiety, separated by a flex...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 11-hydroxyundecanoate (CAS: 6149-49-1) is a highly versatile bifunctional aliphatic building block characterized by a terminal primary hydroxyl group and an ethyl ester moiety, separated by a flexible 10-carbon polymethylene chain [1]. As a precursor, it is fundamental to the synthesis of conformationally restricted 12-membered macrolides [2], radiolabeled polymeric bile acid sequestrants [3], and advanced bioisosteres [4]. For drug development professionals and synthetic chemists, mastering the solvation thermodynamics and stability profile of this compound is critical for optimizing reaction yields and preventing premature degradation during storage or high-dilution workflows.
The solubility behavior of ethyl 11-hydroxyundecanoate is governed by the hydrophobic dominance of its aliphatic backbone. The 10-carbon spacer effectively decouples the electronic influence of the ester from the hydroxyl group, allowing each functional group to interact independently with the solvent sphere.
Lipophilicity and Aprotic Solvents: With a computed partition coefficient (XLogP3) of 3.5 and a topological polar surface area (TPSA) of only 46.5 Ų [1], the molecule exhibits profound lipophilicity. In aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, the compound is highly soluble (often miscible). The lack of competing hydrogen bond donors in these solvents allows the solvation energy to easily disrupt any weak intermolecular hydrogen bonding between the terminal hydroxyl and adjacent ester carbonyls.
Protic Solvents: In alcohols such as ethanol and methanol, the compound dissolves readily due to favorable hydrogen-bonding interactions. However, the choice of a protic solvent introduces significant stability liabilities (discussed in Section 2).
Aqueous Media: The compound is practically insoluble in water. The thermodynamic penalty of creating a cavity in the hydrogen-bonded water network to accommodate the bulky C10 chain heavily outweighs the favorable hydration of the polar termini.
Low molecular weight facilitates high mobility in low-viscosity organics.
XLogP3
3.5
Strong lipophilicity; drives partitioning into non-polar media.
Dichloromethane
>100 mg/mL (Miscible)
Aprotic nature perfectly matches the hydrophobic chain interactions.
Ethanol (Absolute)
>50 mg/mL (Soluble)
Protic solvent capable of H-bonding with both the -OH and ester groups.
Water
<0.1 mg/mL (Insoluble)
Hydrophobic bulk heavily overrides the limited polar surface area.
Stability Dynamics in Organic Media
While ethyl 11-hydroxyundecanoate is generally stable under neutral conditions at ambient temperatures, its bifunctional nature makes it susceptible to specific degradation pathways when exposed to catalytic environments or extreme conditions.
Application Scientist's Perspective: The most common pitfall in handling this compound is the assumption of indefinite stability in alcoholic solvents. Causality dictates that in the presence of trace ambient moisture and acidic/basic impurities, the ethyl ester will undergo transesterification or hydrolysis.
Transesterification and Hydrolysis: In short-chain alcoholic solvents (e.g., methanol) containing trace acid/base catalysts, the ethyl ester is prone to transesterification. If water is present, hydrolysis yields 11-hydroxyundecanoic acid.
Oxidation: The terminal primary alcohol is a prime target for oxidation. Prolonged exposure to atmospheric oxygen, especially in the presence of transition metal impurities or specific oxidizing agents (e.g., SeO₂), converts the hydroxyl group to an aldehyde or carboxylic acid [2].
Intramolecular Macrolactonization: A fascinating, albeit challenging, transformation is the cyclization of ethyl 11-hydroxyundecanoate into a 12-membered macrolactone. Because 12-membered rings suffer from significant transannular conformational strain [2], this reaction requires extreme high-dilution conditions and potent activation (e.g., Boc₂O/DMAP) to suppress intermolecular oligomerization.
Halogenation: For polymer synthesis, the hydroxyl group is frequently substituted to form 11-bromoundecanoic acid ethyl ester. This is typically achieved via tosylation followed by nucleophilic displacement with LiBr in acetonitrile [3].
Chemical reactivity and degradation pathways of ethyl 11-hydroxyundecanoate in organic media.
Experimental Workflows: Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Because ethyl 11-hydroxyundecanoate lacks a conjugated π-system, UV-Vis absorption is negligible above 220 nm. Therefore, quantification must rely on GC-FID, LC-ELSD, or LC-MS to avoid false negatives.
Protocol A: Quantitative Solubility Determination
Rationale: This protocol uses an internal standard to correct for solvent evaporation during sample handling, ensuring absolute quantification.
Solvent Preparation: Dry target solvents (Ethanol, DCM, Acetonitrile) over 3Å molecular sieves to <50 ppm water to prevent moisture-induced phase separation.
Saturation & Equilibration: Add 200 mg of ethyl 11-hydroxyundecanoate to 2 mL of each solvent in sealed amber vials. Stir at 400 rpm at 25.0 ± 0.1 °C for 24 hours to achieve thermodynamic equilibrium.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet any undissolved micro-particulates.
Quantification: Extract 50 µL of the supernatant, dilute 1:10 with the respective mobile phase, and spike with 10 µg/mL of methyl decanoate (Internal Standard). Analyze via GC-FID.
Protocol B: Accelerated Stability Profiling
Rationale: Tracking the emergence of degradation products provides kinetic data on solvent compatibility and shelf-life.
Sample Preparation: Prepare 10 mg/mL solutions of the compound in test solvents (e.g., absolute ethanol, wet ethanol, dry DCM).
Storage: Aliquot 1 mL into sealed, argon-purged vials. Store in controlled stability chambers at 25 °C and 40 °C.
Sampling: Pull aliquots at Day 0, 7, 14, and 30.
Analysis: Analyze via GC-MS. Monitor for a mass shift of -14 Da (indicating transesterification to a methyl ester in methanol) or -28 Da (indicating hydrolysis to the free acid).
Step-by-step experimental workflow for solubility and stability profiling.
Table 2: Stability Matrix in Organic Solvents (25°C)
Ethyl 11-hydroxyundecanoate is a highly lipophilic, versatile intermediate that exhibits excellent solubility in aprotic organic solvents. While it is structurally robust under neutral conditions, its terminal hydroxyl and ethyl ester groups demand careful solvent selection to prevent transesterification, oxidation, or unintended macrolactonization. By employing strictly anhydrous conditions and utilizing GC-FID/LC-MS for orthogonal validation, researchers can reliably leverage this compound in complex synthetic workflows ranging from polymer chemistry to bioisostere development.
References
PubChem. "Ethyl 11-hydroxyundecanoate | C13H26O3 | CID 10933298". Source: National Institutes of Health (NIH). 1
Kaisalo, L.; Hase, T. "Studies on Synthesis and Conformationally Controlled Reactions of Simple 12–15-Membered Macrolides". Source: University of Helsinki. 2
ElectronicsAndBooks. "The synthesis of [14C]SK&F 97426A. A novel bile acid sequestrant". Source: ElectronicsAndBooks.
Executive Summary: The Strategic Role of Ethyl 11-hydroxyundecanoate As a Senior Application Scientist, I approach Ethyl 11-hydroxyundecanoate not merely as a standard laboratory reagent, but as a highly versatile, bifun...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Strategic Role of Ethyl 11-hydroxyundecanoate
As a Senior Application Scientist, I approach Ethyl 11-hydroxyundecanoate not merely as a standard laboratory reagent, but as a highly versatile, bifunctional aliphatic building block. Featuring both a terminal hydroxyl group and an ethyl ester moiety separated by an 11-carbon hydrophobic chain, this compound is strategically utilized in advanced polymer science and the synthesis of complex pharmaceutical intermediates.
In drug development, it serves as a critical precursor. For instance, during the development of radiolabeled bile acid sequestrants (such as the co-polymer SK&F 97426A), Ethyl 11-hydroxyundecanoate is utilized to synthesize 11-bromoundecanol monomers, enabling the precise tracking of metabolic pathways. Because of its dual reactivity, handling this compound requires a nuanced understanding of its physicochemical properties to prevent premature hydrolysis or oxidation during storage and synthesis.
Physicochemical Profiling & Molecular Causality
The behavior of Ethyl 11-hydroxyundecanoate in the laboratory is directly dictated by its molecular structure. The long C11 aliphatic chain imparts significant hydrophobicity, making the compound highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate, and ether) while remaining practically insoluble in aqueous environments.
The terminal hydroxyl (-OH) group acts as a prime site for nucleophilic attack or activation (e.g., tosylation or halogenation), while the ethyl ester (-COOCH2CH3) provides a stable protecting group that can be selectively hydrolyzed under strong basic or acidic conditions when required.
Requires baseline GC-MS/NMR validation before sensitive reactions.
Comprehensive Safety Data & Hazard Assessment
While Ethyl 11-hydroxyundecanoate is generally stable, it must be handled with strict adherence to safety protocols. It is explicitly designated for research and development use only and is not intended for direct use in foods, cosmetics, or human/veterinary drugs[1].
To demonstrate the practical handling of Ethyl 11-hydroxyundecanoate, we will outline a standard, field-proven workflow: the Two-Step Derivatization to Ethyl 11-bromoundecanoate .
In pharmaceutical development, introducing a terminal bromine is often necessary to create a viable leaving group for subsequent polymerization. While direct bromination (e.g., using CBr4/Ph3P) is possible, a two-step sequence via a tosylate intermediate often proves experimentally more convenient and yields a cleaner product profile.
Protocol: Two-Step Derivatization & Validation
Step 1: Initial QC & System Purging
Action: Before initiating the reaction, analyze the starting Ethyl 11-hydroxyundecanoate via GC-MS to confirm ≥95% purity. Purge the reaction flask with Argon.
Causality: The primary alcohol is susceptible to oxidation. An inert atmosphere prevents the formation of unwanted aldehyde or carboxylic acid byproducts. Baseline MS data is required to calculate the exact conversion rate later.
Step 2: Tosylation (Activation)
Action: Dissolve the compound in dry dichloromethane (DCM). Add triethylamine (Et3N) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Cool the system to 0°C. Slowly add p-Toluenesulfonyl chloride (TsCl).
Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate activates the terminal carbon for nucleophilic substitution. Cooling to 0°C controls the exothermic nature of the reaction, preventing the degradation of the ester moiety. Et3N acts as an acid scavenger to neutralize the HCl generated, driving the reaction forward.
Step 3: Halide Displacement (Bromination)
Action: Isolate the tosylate intermediate, dissolve in acetonitrile (CH3CN), and add Lithium Bromide (LiBr). Heat gently.
Causality: The bromide ion from LiBr acts as a strong nucleophile in the polar aprotic solvent (CH3CN), displacing the tosylate group via an SN2 mechanism to yield Ethyl 11-bromoundecanoate.
Step 4: Self-Validation & Isolation
Action: Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, quench and perform a GC-MS analysis of the organic layer.
Causality (The Self-Validating System): The protocol validates itself through mass spectrometry. The successful conversion is confirmed by the disappearance of the precursor's mass peak and the appearance of a distinct isotopic doublet in the MS spectrum (due to the 79Br and 81Br isotopes in a ~1:1 ratio), confirming the successful halogenation without degrading the ethyl ester. Note that trace amounts of ethyl 11-chloroundecanoate may form if chloride ions from the tosylation step are not fully washed out.
Experimental Workflow Visualization
Workflow for the derivatization and self-validation of Ethyl 11-hydroxyundecanoate.
References
ElectronicsAndBooks. "The synthesis of [14C]SK&F 97426A. A novel bile acid sequestrant". ElectronicsAndBooks. URL:[Link]
Mechanism of action of ethyl 11-hydroxyundecanoate in lipid synthesis
Title: Decoding the Mechanistic Dynamics of Ethyl 11-Hydroxyundecanoate in Lipid Biosynthesis and Targeted Inhibition Executive Summary Ethyl 11-hydroxyundecanoate (E11-HU) is a bifunctional, medium-chain ω -hydroxy fatt...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Decoding the Mechanistic Dynamics of Ethyl 11-Hydroxyundecanoate in Lipid Biosynthesis and Targeted Inhibition
Executive Summary
Ethyl 11-hydroxyundecanoate (E11-HU) is a bifunctional, medium-chain
ω
-hydroxy fatty acid ester that occupies a unique intersection between endogenous lipid metabolism and advanced pharmacological design[1]. While it acts as a native substrate in enzymatic
ω
-oxidation pathways[2], its most profound application in modern drug development lies in its role as a critical pharmacophore scaffold. E11-HU is the primary synthetic precursor for bisubstrate inhibitors targeting pathogenic lipid assembly—specifically, inhibiting Fatty Acyl-AMP Ligases (FAALs) in Mycobacterium tuberculosis (Mtb)[3],[4]. This technical guide dissects the dual mechanistic roles of E11-HU: its enzymatic processing in lipid metabolism and its structural application in disrupting mycobacterial virulence.
Molecular Architecture and Bifunctionality
E11-HU features a hydrophobic undecanoate backbone flanked by a terminal hydroxyl group and an ethyl ester[1]. This bifunctionality allows it to act as both a hydrogen-bond donor/acceptor and a lipophilic anchor. In biological systems, the terminal hydroxyl group is highly susceptible to oxidation, while the ester serves as a protecting group that modulates cellular permeability before intracellular hydrolysis.
Endogenous Lipid Metabolism: The Omega-Oxidation Axis
In eukaryotic and certain prokaryotic systems,
ω
-hydroxy fatty acids are key intermediates in the
ω
-oxidation pathway, a rescue mechanism for lipid catabolism when
β
-oxidation is defective.
Mechanism of Action:
E11-HU is first hydrolyzed by non-specific carboxylesterases to yield 11-hydroxyundecanoic acid. The terminal hydroxyl group is then oxidized by
ω
-hydroxy fatty acid dehydrogenase (EC 1.1.1.66)[2]. This NAD+-dependent enzyme converts the hydroxyl group to an aldehyde (11-oxoundecanoic acid), which is subsequently oxidized by aldehyde dehydrogenases to undecanedioic acid. This resulting dicarboxylic acid can then enter peroxisomal
β
-oxidation or be excreted.
Enzymatic ω-oxidation pathway of ethyl 11-hydroxyundecanoate into dicarboxylic acids.
Mechanism of Action in Pathogenic Lipid Synthesis Inhibition (The FadD32 Axis)
The most significant mechanistic application of E11-HU is its use as the structural foundation for PhU-AMS (5′-O-[N-(11-phenoxyundecanoyl)sulfamoyl]adenosine), also known as FAAL-IN-1[3].
Biological Context:
M. tuberculosis relies on mycolic acids—complex, very-long-chain fatty acids—for cell wall impermeability and virulence[4]. The enzyme FadD32 (a FAAL) is essential for mycolic acid biosynthesis. It activates meromycolic acid by forming an acyl-adenylate intermediate, then transfers it to the polyketide synthase PKS13[5],[6].
Inhibition Mechanism:
PhU-AMS is a bisubstrate inhibitor designed to mimic this transient acyl-adenylate intermediate[4]. The 11-carbon chain, derived directly from E11-HU, perfectly mimics the aliphatic tail of the natural fatty acid substrate. High-resolution X-ray crystallography (PDB: 5HM3) reveals that this undecanoyl chain docks deep within the hydrophobic channel of the FadD32 N-terminal domain[7],[8]. By engaging residues such as S321 and S349, the inhibitor locks FadD32 into a rigid "adenylation conformation." This creates a dead-end complex that blocks the transfer of the acyl chain to PKS13, thereby halting mycolic acid synthesis and inducing bacterial cell death[4],[8].
Mechanism of FadD32 inhibition by the E11-HU derived bisubstrate analog PhU-AMS.
Quantitative Data Summaries
The physical properties of the precursor and the kinetic parameters of its downstream inhibitor derivative are summarized below to guide formulation and assay design.
Protocol A: Synthesis of Acyl-AMP Mimetic (PhU-AMS) from E11-HU
Objective: To convert E11-HU into a bisubstrate FAAL inhibitor.
Causality & Design: The synthesis utilizes Mitsunobu coupling to install the phenoxy group. This method is selected over standard SN2 displacement because it proceeds under mild, neutral conditions, preventing the premature hydrolysis of the ethyl ester and ensuring high regioselectivity at the primary hydroxyl group[3].
Mitsunobu Coupling: Dissolve E11-HU (1.0 eq) and phenol (1.2 eq) in anhydrous THF under argon. Add triphenylphosphine (PPh3, 1.5 eq). Cool to 0°C.
Activation: Dropwise add diisopropyl azodicarboxylate (DIAD, 1.5 eq). The order of addition prevents the premature formation of unreactive betaine intermediates. Stir at room temperature for 12 hours.
Saponification: Isolate the resulting ethyl 11-phenoxyundecanoate via silica gel chromatography. Dissolve in EtOH/H2O (3:1) and add LiOH (3.0 eq) to hydrolyze the ester to 11-phenoxyundecanoic acid.
Sulfamoylation: Activate the carboxylic acid using EDC/NHS, then couple it with 5′-O-sulfamoyladenosine in DMF to yield PhU-AMS[3],[4].
Self-Validation: Confirm the final product via LC-MS (Expected m/z for PhU-AMS: 606.7 g/mol ) and 1H-NMR to ensure the integrity of the sulfamate linkage.
Protocol B: In Vitro FadD32 Inhibition and Thermal Shift Assay
Objective: To validate the inhibitory mechanism of the E11-HU derivative (PhU-AMS) against purified Mtb FadD32.
Causality & Design: Because the acyl-adenylate intermediate is highly transient and difficult to measure directly, the assay is coupled with inorganic pyrophosphatase (iPPase). FadD32 releases pyrophosphate (PPi) during adenylation; iPPase converts PPi to inorganic phosphate (Pi), which is quantified colorimetrically using Malachite Green[6]. Orthogonal validation is achieved via Differential Scanning Fluorimetry (DSF) to prove direct target engagement[9],[10].
Enzyme Preparation: Dilute purified Mtb FadD32 to a final concentration of 40 nM in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.01% Triton X-100)[6].
Inhibitor Pre-incubation: Add PhU-AMS (titrated from 0.1 nM to 10 µM) to the enzyme mix. Include a DMSO-only vehicle control (Positive Activity Control) and an enzyme-free blank (Negative Control). Incubate for 15 minutes at 37°C.
Reaction Initiation: Add 1 mM ATP, 100 µM lauric acid (surrogate substrate), and 0.5 U/mL iPPase. Incubate for 30 minutes at 37°C.
Colorimetric Readout: Add Malachite Green reagent. Read absorbance at 630 nm. Calculate IC50 using non-linear regression.
Orthogonal Validation (DSF): Mix 2 µM FadD32 with 10 µM PhU-AMS and SYPRO Orange dye. Subject to a thermal gradient (25°C to 95°C) in a qPCR machine. A positive thermal shift (
Δ
Tm > 2°C) confirms that the inhibitor locks the enzyme in a stable adenylation conformation[9],[10].
Synthesis protocol for ethyl 11-hydroxyundecanoate from 11-bromoundecanoic acid
An Application Note and Protocol for the Synthesis of Ethyl 11-hydroxyundecanoate from 11-bromoundecanoic acid Introduction Ethyl 11-hydroxyundecanoate is a valuable bifunctional molecule, possessing both a terminal hydr...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Synthesis of Ethyl 11-hydroxyundecanoate from 11-bromoundecanoic acid
Introduction
Ethyl 11-hydroxyundecanoate is a valuable bifunctional molecule, possessing both a terminal hydroxyl group and an ethyl ester functionality. This structure makes it a versatile building block in the synthesis of a wide range of chemical products. Its applications include serving as a monomer for the production of specialty polyesters and polyamides, a precursor for surfactants and lubricants, and an intermediate in the manufacturing of fine chemicals and pharmaceuticals.
This document provides a detailed, two-step protocol for the synthesis of ethyl 11-hydroxyundecanoate, starting from the commercially available 11-bromoundecanoic acid. The chosen synthetic strategy prioritizes yield and purity by first protecting the carboxylic acid via esterification, followed by a nucleophilic substitution to introduce the hydroxyl group. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not just a procedural walkthrough but also the underlying chemical principles and rationale for each step.
Overall Synthetic Strategy
The conversion of 11-bromoundecanoic acid to ethyl 11-hydroxyundecanoate is efficiently achieved in two sequential reactions. The first step is a Fischer-Speier esterification to convert the carboxylic acid to its ethyl ester. This protects the acid group from unwanted side reactions in the subsequent step. The second step involves a nucleophilic substitution reaction to replace the terminal bromine atom with a hydroxyl group.
Caption: Overall two-step synthesis workflow.
Part 1: Synthesis of Ethyl 11-bromoundecanoate (Intermediate)
Principle and Mechanistic Insight
The first step is the conversion of 11-bromoundecanoic acid to ethyl 11-bromoundecanoate via a Fischer-Speier esterification. This is a classic acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst (typically concentrated H₂SO₄ or HCl) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol (ethanol). The reaction is an equilibrium process. To drive it towards the product side and ensure a high yield, a large excess of the alcohol reactant (ethanol) is used, in accordance with Le Châtelier's principle.
Application
Application Note: Synthesis and Biomedical Applications of Poly(11-hydroxyundecanoate) Derived from Ethyl 11-Hydroxyundecanoate
Executive Summary This application note details the synthesis, characterization, and biomedical utility of poly(11-hydroxyundecanoate) (PHU), an advanced aliphatic polyester. By utilizing the bio-based monomer ethyl 11-h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note details the synthesis, characterization, and biomedical utility of poly(11-hydroxyundecanoate) (PHU), an advanced aliphatic polyester. By utilizing the bio-based monomer ethyl 11-hydroxyundecanoate , researchers can engineer biodegradable polymers with highly tunable thermal and mechanical properties. This guide provides self-validating protocols for both biocatalytic and metal-catalyzed transesterification pathways, designed specifically for scientists and drug development professionals developing next-generation tissue scaffolds and sustained-release drug matrices.
Mechanistic Rationale & Monomer Selection
While free 11-hydroxyundecanoic acid can be utilized for direct esterification[1], its ethyl ester variant—ethyl 11-hydroxyundecanoate—is structurally optimized for step-growth polycondensation.
The Causality of Monomer Choice:
In step-growth polymerization, achieving a high molecular weight (
Mw
) requires near-perfect stoichiometric balance and the aggressive removal of the condensation byproduct. The transesterification of ethyl 11-hydroxyundecanoate releases ethanol rather than water. Ethanol is highly volatile and easily removed under vacuum or via molecular sieves. More importantly, eliminating water from the reaction matrix prevents hydrolytic chain-scission (back-biting) and protects moisture-sensitive catalysts, thereby driving the thermodynamic equilibrium toward high-molecular-weight polymer chains[2].
Furthermore, the 11-carbon aliphatic backbone imparts unique thermal properties to PHU. With a melting temperature (
Tm
) of approximately 85–95°C, PHU bridges the performance gap between poly(ε-caprolactone) (PCL) and polyethylene (PE)[3]. This elevated thermal stability is critical for biomedical applications, allowing the polymer to withstand standard sterilization protocols without structural degradation while maintaining mechanical flexibility in vivo[4].
Workflow Visualization
Fig 1. Synthesis pathways and circular lifecycle of poly(11-hydroxyundecanoate).
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each phase before proceeding.
This green-chemistry approach utilizes immobilized Candida antarctica Lipase B (CALB).
Causality: CALB is highly regioselective and operates at mild temperatures (70–90°C). This prevents thermal degradation, oxidation, and unwanted cross-linking of the polymer chains, making it ideal for synthesizing ultra-pure biomedical grade PHU[2].
Step-by-Step Methodology:
Monomer Preparation: Dry 10.0 g of ethyl 11-hydroxyundecanoate over 4Å molecular sieves in anhydrous toluene for 24 hours.
Validation Checkpoint: Karl Fischer titration must confirm moisture content is < 50 ppm to ensure ethanol is the sole leaving group.
Catalyst Addition: Transfer the dried monomer to a 50 mL Schlenk flask. Add 1.0 g (10% w/w) of dried, immobilized CALB (Novozym 435).
Oligomerization: Heat the mixture to 85°C under a continuous, gentle nitrogen sweep for 4 hours.
Validation Checkpoint: Gel Permeation Chromatography (GPC) analysis of a 50 µL aliquot should reveal an
Mn
of ~2,000 Da, validating biocatalyst activity.
Polycondensation: Gradually apply a high vacuum (0.1 mbar) and maintain at 85°C for 48 hours to continuously strip the ethanol byproduct.
Recovery & Termination: Cool the reaction to room temperature and dissolve the highly viscous melt in 50 mL of chloroform. Filter the solution through a medium-porosity glass frit to remove the immobilized enzyme.
Validation Checkpoint: Complete removal of the enzyme halts the reaction, preventing reversible depolymerization during storage. Precipitate the filtrate into 500 mL of ice-cold methanol, filter the white polymer precipitate, and dry under vacuum at 40°C to constant weight.
This traditional bulk polymerization method is optimized for rapid, large-scale synthesis without the use of solvents.
Causality: Titanium(IV) isopropoxide (
Ti(OiPr)4
) is selected for its exceptional transesterification efficiency. A two-stage heating profile is employed because applying high vacuum immediately would vaporize the monomer. The initial stage builds non-volatile oligomers, while the second stage forces the removal of trapped ethanol from the highly viscous polymer melt.
Step-by-Step Methodology:
Reagent Loading: In a 100 mL round-bottom flask equipped with a mechanical overhead stirrer and a distillation head, add 20.0 g of ethyl 11-hydroxyundecanoate and 0.1 mol%
Ti(OiPr)4
.
Oligomerization (Stage 1): Purge the system with nitrogen and heat to 150°C for 2 hours at atmospheric pressure.
Validation Checkpoint: Collection of the theoretical yield of ethanol (~3.8 mL) in a graduated liquid nitrogen trap validates the conversion of >95% of the monomer to non-volatile oligomers.
Polycondensation (Stage 2): Increase the temperature to 180°C and gradually apply a high vacuum (0.01 mbar) over 30 minutes to prevent bumping. Maintain these conditions for 6 hours.
Validation Checkpoint: The stabilization (plateau) of the overhead stirrer's torque indicates that the maximum diffusion-limited molecular weight has been achieved.
Recovery: Break the vacuum with nitrogen, cool to 100°C, and discharge the polymer melt into a Teflon-lined pan. Dissolve in chloroform and precipitate in cold methanol as described in Protocol A.
Quantitative Data Presentation
The table below summarizes the comparative metrics between the two validated synthesis pathways.
Parameter
Enzymatic Polycondensation (ECCP)
Melt Transesterification
Catalyst
CALB (Novozym 435)
Titanium(IV) isopropoxide
Reaction Temperature
85°C
150°C
→
180°C
Reaction Time
52 hours
8 hours
Byproduct Removal
Vacuum (0.1 mbar)
High Vacuum (0.01 mbar)
Typical
Mw
(Da)
25,000 – 35,000
45,000 – 60,000
Dispersity (
Đ
)
1.3 – 1.5
1.8 – 2.2
End-Group Fidelity
Very High (No side reactions)
Moderate (Potential thermal degradation)
Biomedical Applications & Degradation Profile
PHU synthesized from ethyl 11-hydroxyundecanoate exhibits a highly desirable degradation profile for long-term biomedical implants. Unlike short-chain polyesters (e.g., PLA or PGA) that undergo rapid, autocatalytic bulk erosion leading to localized acidic pH drops and tissue inflammation, PHU's extended aliphatic chain increases its hydrophobicity.
This structural feature ensures a slow, surface-mediated hydrolysis[4]. Consequently, PHU maintains its mechanical integrity over extended periods, making it an ideal matrix for the sustained, zero-order release of lipophilic drugs. Upon eventual degradation, the polymer yields 11-hydroxyundecanoic acid—a naturally occurring fatty acid derivative that is readily metabolized by cellular β-oxidation pathways without inducing severe inflammatory cascades.
Application Note & Protocol: Synthesis of Ethyl 11-Hydroxyundecanoate via Fischer-Speier Esterification
Introduction: The Significance of Ethyl 11-Hydroxyundecanoate Ethyl 11-hydroxyundecanoate is a bifunctional molecule of significant interest in the chemical and pharmaceutical industries. Its structure, featuring a termi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Ethyl 11-Hydroxyundecanoate
Ethyl 11-hydroxyundecanoate is a bifunctional molecule of significant interest in the chemical and pharmaceutical industries. Its structure, featuring a terminal hydroxyl group and an ethyl ester, makes it a versatile building block for the synthesis of polymers, macrocyclic compounds, and active pharmaceutical ingredients. The long aliphatic chain provides hydrophobicity, while the polar end groups offer sites for further chemical modification. This application note provides a comprehensive, field-proven protocol for the synthesis of ethyl 11-hydroxyundecanoate from 11-hydroxyundecanoic acid using the classic Fischer-Speier esterification method. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
The Underlying Chemistry: Fischer-Speier Esterification
Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2] The reaction is an equilibrium process. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[3] This is typically accomplished by using a large excess of one of the reactants (usually the less expensive alcohol) or by removing water as it is formed, in accordance with Le Châtelier's principle.[3][4]
Reaction Mechanism
The mechanism proceeds through a series of reversible protonation and nucleophilic attack steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[4]
Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3]
Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol (ethanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[5]
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[4]
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[4]
Figure 1: Fischer-Speier Esterification Mechanism
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment
Reagents:
Reagent
Formula
Molar Mass ( g/mol )
Required Purity
11-Hydroxyundecanoic Acid
C₁₁H₂₂O₃
202.29
>98%
Ethanol, Anhydrous
C₂H₅OH
46.07
>99.5%
Sulfuric Acid, Concentrated
H₂SO₄
98.08
95-98% (ACS Grade)
Ethyl Acetate
C₄H₈O₂
88.11
ACS Grade
Saturated Sodium Bicarbonate
NaHCO₃
84.01
Aqueous Solution
Brine (Saturated NaCl)
NaCl
58.44
Aqueous Solution
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
Granular, ACS Grade
Equipment:
250 mL Round-bottom flask
Reflux condenser
Heating mantle with magnetic stirrer
Magnetic stir bar
Glass funnel
500 mL Separatory funnel
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders)
TLC plates (Silica gel 60 F₂₅₄)
Column chromatography setup (optional, for high purity)
Quantitative Data Summary for a Representative Reaction
Reagent
Molar Mass ( g/mol )
Amount
Moles (mmol)
Equivalents
11-Hydroxyundecanoic Acid
202.29
5.00 g
24.7
1.0
Ethanol
46.07
100 mL (approx. 79 g)
~1715
~69
Sulfuric Acid
98.08
1.0 mL
~18.4
0.74 (catalytic)
Rationale: A large molar excess of ethanol is used to act as both the reactant and the solvent, driving the equilibrium towards the formation of the ethyl ester.[6][7] Sulfuric acid is a highly effective catalyst for this transformation.[3]
Step-by-Step Synthesis Procedure
1. Reaction Setup:
Ensure all glassware is oven-dried and free of moisture to prevent unwanted hydrolysis reactions.[8]
To a 250 mL round-bottom flask, add 11-hydroxyundecanoic acid (5.00 g, 24.7 mmol) and a magnetic stir bar.
Place the flask in a heating mantle on a magnetic stirrer plate.
Add anhydrous ethanol (100 mL). Stir the mixture until the acid dissolves completely.
Fit a reflux condenser to the flask and ensure a steady flow of cooling water.
2. Catalysis and Reflux:
In a fume hood, carefully and slowly add concentrated sulfuric acid (1.0 mL) dropwise through the top of the condenser to the stirring solution. Caution: This addition is exothermic.
Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) and maintain for 3-4 hours.
Process Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Prepare a developing chamber with a 4:1 Hexane:Ethyl Acetate mobile phase. Spot the starting material and the reaction mixture. The product, being less polar than the carboxylic acid, will have a higher Rf value. The reaction is complete when the starting material spot has disappeared.
3. Work-up and Extraction:
Allow the reaction mixture to cool to room temperature.
Remove the excess ethanol using a rotary evaporator.
Dissolve the oily residue in ethyl acetate (100 mL).
Transfer the solution to a 500 mL separatory funnel.
Slowly add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ gas will evolve. Swirl gently and vent the funnel frequently to release pressure.
Separate the aqueous layer. Wash the organic layer sequentially with another 50 mL of NaHCO₃ solution, 50 mL of deionized water, and finally 50 mL of brine. The brine wash helps to remove residual water from the organic phase.
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.
4. Product Isolation and Purification:
Filter the solution to remove the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 11-hydroxyundecanoate as a pale yellow oil.[6] A typical yield is in the range of 90-95%.
For applications requiring higher purity, the crude product can be purified by silica gel column chromatography using a gradient eluent system, starting with hexane and gradually increasing the polarity with ethyl acetate.[9][10]
Figure 2: Experimental Workflow
Product Characterization
To ensure the successful synthesis and purity of ethyl 11-hydroxyundecanoate, the following analytical methods are recommended:
¹H NMR (Proton NMR): Expected characteristic peaks include a triplet at ~1.25 ppm and a quartet at ~4.12 ppm corresponding to the ethyl ester group (-OCH₂CH₃). A triplet at ~3.64 ppm corresponds to the methylene group adjacent to the terminal hydroxyl (-CH₂OH).
¹³C NMR (Carbon NMR): A peak at ~174 ppm indicates the ester carbonyl carbon. Peaks around 60 ppm and 63 ppm correspond to the -OCH₂ of the ester and the terminal -CH₂OH, respectively.
FT-IR (Infrared Spectroscopy): Key signals include the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O ester stretch around 1735 cm⁻¹. A broad O-H stretch from the terminal alcohol will remain around 3300-3400 cm⁻¹.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique can confirm the purity of the product and its molecular weight (230.34 g/mol ).[11]
Troubleshooting and Key Insights
Low Yield: If the yield is lower than expected, ensure all reagents, especially the ethanol, were anhydrous. The reaction time can also be extended, or a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water.[6]
Potential for Polymerization: As 11-hydroxyundecanoic acid is a bifunctional monomer, self-esterification to form polyesters is a potential side reaction. However, using a vast excess of a simple alcohol like ethanol heavily favors the formation of the ethyl ester and minimizes oligomerization.
Incomplete Neutralization: Ensure the aqueous layer is basic after the NaHCO₃ wash to confirm that all acid has been neutralized. Failure to do so can lead to product degradation during the final concentration step.
Conclusion
The Fischer-Speier esterification is a robust, reliable, and scalable method for the synthesis of ethyl 11-hydroxyundecanoate from its corresponding carboxylic acid. By carefully controlling reaction conditions, particularly by using a large excess of anhydrous ethanol, high yields of the desired product can be consistently achieved. The detailed protocol and mechanistic insights provided herein serve as a comprehensive guide for researchers in synthetic chemistry and drug development, enabling the efficient production of this valuable chemical intermediate.
References
Ishihara, K., Nakayama, M., Ohara, S., & Yamamoto, H. (2002). Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts. Tetrahedron, 58(41), 8179-8188. Available at: [Link]
Organic Syntheses. (n.d.). Ethyl (E)-(−)-4,6-O-ethylidene-(4S,5R,1'R)-4,5,6-trihydroxy-2-hexenoate. Available at: [Link]
Scribd. (n.d.). Synthesis Protocol for Compound 11. Available at: [Link]
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Available at: [Link]
MDPI. (2021). Acidic Synthesis of the Esters of Fatty Acids and Long-Chain Alcohols. Available at: [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
Royal Society of Chemistry. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Available at: [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 11-aminoundecanoic acid from 11-hydroxyundecanoic acid. Available at: [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 11-hydroxyundecanoate. PubChem. Available at: [Link]
ResearchGate. (2016, April 15). How to purify esterefication product?. Available at: [Link]
ResearchGate. (n.d.). Development and validation of analytical methods for ethyl carbamate in various fermented foods. Available at: [Link]
Advanced Application Note: Synthesis of Macrolides Using Ethyl 11-Hydroxyundecanoate
Executive Summary Macrolides—macrocyclic lactones typically containing 12 or more atoms—are highly privileged structures in medicinal chemistry and fragrance development. Synthesizing these macrocycles presents a signifi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Macrolides—macrocyclic lactones typically containing 12 or more atoms—are highly privileged structures in medicinal chemistry and fragrance development. Synthesizing these macrocycles presents a significant thermodynamic and kinetic challenge due to transannular strain and the competing pathway of intermolecular oligomerization.
This application note provides a comprehensive, authoritative guide on utilizing ethyl 11-hydroxyundecanoate as a stable, 11-carbon linear precursor for the synthesis of 12-membered macrolactones, specifically oxacyclododecan-2-one (undecanolide)[1]. By detailing the mechanistic causality behind precursor activation and high-dilution cyclization, this guide equips researchers with self-validating protocols for both the industry-standard Yamaguchi macrolactonization[2] and the cost-effective Nagarajan (Boc₂O) method[3].
Mechanistic Causality & Precursor Rationale
Why Ethyl 11-Hydroxyundecanoate?
Linear ω-hydroxy acids are prone to spontaneous intermolecular polymerization upon standing. By sourcing the precursor as an ethyl ester (ethyl 11-hydroxyundecanoate), the molecule remains highly stable for long-term storage and transport. To initiate macrolide synthesis, the ester must first undergo saponification to unmask the reactive carboxylic acid (seco-acid)[4].
The Thermodynamics of Macrolactonization
Cyclizing an 11-carbon chain into a 12-membered ring is notoriously difficult due to transannular steric clashes (Prelog strain). To force the reaction intramolecularly, two mechanistic conditions must be met:
Carboxyl Activation : The seco-acid must be converted into a highly electrophilic intermediate (e.g., a mixed anhydride) to make it susceptible to nucleophilic attack by the weakly nucleophilic terminal hydroxyl group.
High-Dilution Kinetics : The reaction must be run at extreme dilution (typically
≤
0.005 M). By keeping the steady-state concentration of the activated intermediate near zero, the probability of an intramolecular collision (cyclization) vastly outcompetes an intermolecular collision (polymerization).
Workflow mapping the transformation of ethyl 11-hydroxyundecanoate to oxacyclododecan-2-one.
Comparative Data: Macrolactonization Strategies
Several activation strategies exist for macrolactonization. The table below summarizes the quantitative and operational differences between the three most prominent methods when applied to 12-membered ring systems.
Protocol 4.1: Saponification to 11-Hydroxyundecanoic Acid
Objective: Unmask the reactive seco-acid while preventing the degradation of the aliphatic chain.
Solubilization: Dissolve ethyl 11-hydroxyundecanoate (10.0 mmol) in a 3:1 mixture of THF and deionized H₂O (40 mL).
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 30.0 mmol, 3.0 eq) in one portion. Causality: LiOH is milder than NaOH/KOH and highly soluble in aqueous THF, ensuring a homogeneous reaction without harsh side-reactions.
Monitoring: Stir vigorously at room temperature for 4–6 hours. Validate completion via TLC (Hexanes/EtOAc 7:3); the high-Rf ester spot must completely disappear.
Workup: Concentrate under reduced pressure to remove THF. Cool the aqueous layer to 0 °C and acidify with 1M HCl to pH ~2. Causality: Protonation is strictly required to shift the carboxylate salt back to the free acid, allowing it to partition into the organic phase.
Isolation: Extract with ethyl acetate (3 × 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 11-hydroxyundecanoic acid.
Objective: Synthesize oxacyclododecan-2-one utilizing 2,4,6-trichlorobenzoyl chloride (TCBC)[2]. The ortho-chloro groups of TCBC provide critical steric hindrance, ensuring that the nucleophilic hydroxyl group selectively attacks the aliphatic carbonyl rather than the sterically blocked trichlorobenzoyl carbonyl[6].
Anhydride Formation: Dissolve 11-hydroxyundecanoic acid (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere. Add TCBC (1.1 mmol) dropwise at 0 °C. Stir at room temperature for 1 hour.
Dilution Setup: In a separate 3-neck round-bottom flask, prepare a highly dilute solution of DMAP (5.0 mmol) in anhydrous toluene (250 mL) and heat to reflux (110 °C). Causality: Refluxing provides the kinetic energy necessary to overcome the transannular strain of the 12-membered ring.
Syringe Pump Addition: Dilute the mixed anhydride solution with anhydrous toluene (20 mL) and add it dropwise to the refluxing DMAP solution via a syringe pump over 10–12 hours.
Completion: Reflux for an additional 2 hours post-addition.
Purification: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Wash the organic layer successively with 1M HCl (to remove DMAP) and saturated NaHCO₃ (to remove the 2,4,6-trichlorobenzoic acid byproduct). Purify via silica gel chromatography.
Mechanistic pathway of Yamaguchi macrolactonization highlighting steric direction.
Objective: Execute a milder, highly efficient, and cost-effective cyclization using di-tert-butyl dicarbonate[4].
Activation: Dissolve 11-hydroxyundecanoic acid (1.0 mmol) in anhydrous dichloromethane (10 mL). Add Boc₂O (1.2 mmol) and pyridine (1.2 mmol). Stir at room temperature for 2 hours to generate the Boc-mixed anhydride.
Dilution Setup: Prepare a dilute solution of DMAP (2.0 mmol) in anhydrous toluene (200 mL) at 90 °C.
Cyclization: Add the anhydride solution dropwise via syringe pump over 8 hours to the DMAP solution. Causality: DMAP attacks the anhydride, releasing CO₂ gas and tert-butanol. The irreversible evolution of CO₂ acts as a powerful thermodynamic driving force, pushing the equilibrium entirely toward the active acylpyridinium species, which then undergoes intramolecular capture[3].
Workup: After complete addition, stir for 3 hours at 90 °C. Cool, wash with 1M HCl and brine, dry, and concentrate. Purify via column chromatography to yield oxacyclododecan-2-one.
[4] Kaisalo, L. "Studies on Synthesis and Conformationally Controlled Reactions of Simple 12–15-Membered Macrolides." University of Helsinki. URL:[Link]
[3] Nagarajan, M., Kumar, V. S., & Rao, B. V. (1999). "An Improved and Novel Approach to Macrolactonisation Using Di-tert-butyl Dicarbonate." Tetrahedron, 55(42), 12349–12360. URL:[Link]
[2] Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. URL:[Link]
[5] Boden, E. P., & Keck, G. E. (1985). "Macrolactonization of omega-hydroxy acids using a combination of dicyclohexylcarbodiimide, 4-(dimethylamino)pyridine, and 4-(dimethylamino)pyridine hydrochloride." The Journal of Organic Chemistry, 50(13), 2394-2395. URL:[Link]
Application Notes and Protocols for Incorporating Ethyl 11-Hydroxyundecanoate into Novel Drug Delivery Systems
Introduction: The Potential of Ethyl 11-Hydroxyundecanoate in Advanced Drug Delivery Ethyl 11-hydroxyundecanoate is a long-chain fatty acid ester characterized by a terminal hydroxyl group and a C11 alkyl chain. Its amph...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Potential of Ethyl 11-Hydroxyundecanoate in Advanced Drug Delivery
Ethyl 11-hydroxyundecanoate is a long-chain fatty acid ester characterized by a terminal hydroxyl group and a C11 alkyl chain. Its amphiphilic nature, stemming from the hydrophilic hydroxyl group and the lipophilic ester and alkyl chain, makes it a compelling candidate for the design of innovative drug delivery systems. This unique structure allows for its potential use as a lipid component in nanoparticles, a hydrophobic block in self-assembling polymeric micelles, or as a structural component in liposomes and microemulsions. The biodegradability of such ester-based compounds further enhances their appeal for biomedical applications.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the utility of ethyl 11-hydroxyundecanoate in the formulation of various drug delivery platforms. The following sections will delve into the formulation of Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), Polymeric Micelles, and other systems, complete with step-by-step protocols, characterization techniques, and safety evaluation methodologies.
Physicochemical Properties of Ethyl 11-Hydroxyundecanoate
A thorough understanding of the physicochemical properties of ethyl 11-hydroxyundecanoate is fundamental to designing and optimizing drug delivery systems.
The presence of the terminal hydroxyl group offers a site for potential chemical modification, such as polymerization or conjugation to targeting ligands, opening up avenues for creating more sophisticated and targeted delivery systems[2][3][4]. The length of the C11 alkyl chain will influence the packing and stability of lipid-based nanoparticles[5][6].
SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of lipid nanoparticles that incorporate a blend of solid and liquid lipids[7][8]. The inclusion of a liquid lipid in NLCs creates a less ordered lipid matrix, which can lead to higher drug loading and reduced drug expulsion during storage[7][8]. The long alkyl chain of ethyl 11-hydroxyundecanoate makes it a suitable candidate for the solid lipid core in SLNs or in combination with a liquid lipid for NLCs.
Rationale for Using Ethyl 11-Hydroxyundecanoate in SLNs/NLCs
The C11 alkyl chain of ethyl 11-hydroxyundecanoate contributes to the formation of a solid lipid core at physiological temperatures. The terminal hydroxyl group, being more polar, is expected to orient towards the aqueous phase, potentially influencing the nanoparticle's surface properties and interaction with stabilizers. This could enhance the stability of the formulation and may also play a role in the drug release profile[9].
Protocol for SLN Formulation by Hot Homogenization
This protocol describes a common and scalable method for producing SLNs.
Materials:
Ethyl 11-hydroxyundecanoate (Solid Lipid)
Drug of interest (lipophilic)
Surfactant (e.g., Poloxamer 188, Tween 80)
Purified water
Organic solvent (if needed for drug solubilization, e.g., ethanol)
Equipment:
High-shear homogenizer (e.g., Ultra-Turrax)
High-pressure homogenizer (optional, for smaller particle sizes)
Water bath
Magnetic stirrer
Procedure:
Preparation of Lipid Phase:
Melt the ethyl 11-hydroxyundecanoate by heating it to approximately 10-15°C above its melting point.
Dissolve the lipophilic drug in the molten lipid. If the drug is not readily soluble, a small amount of a co-solvent like ethanol can be used.
Preparation of Aqueous Phase:
Dissolve the surfactant (e.g., 1-2% w/v Poloxamer 188) in purified water.
Heat the aqueous phase to the same temperature as the lipid phase.
Emulsification:
Add the hot aqueous phase to the molten lipid phase under high-shear homogenization (e.g., 8000-10000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
Homogenization (Optional but Recommended):
Pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles at 500-1500 bar) to reduce the particle size and obtain a nanoemulsion.
Nanoparticle Formation:
Cool down the nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
Protocol for NLC Formulation
The protocol for NLCs is similar to that of SLNs, with the addition of a liquid lipid to the lipid phase.
In the "Preparation of Lipid Phase" step, melt the ethyl 11-hydroxyundecanoate along with the chosen liquid lipid. A typical ratio of solid lipid to liquid lipid is in the range of 70:30 to 99:1[8]. The rest of the procedure remains the same.
Fig 1. Workflow for SLN/NLC Formulation.
Section 2: Polymeric Micelles
Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium[11][12]. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and prevents aggregation. Ethyl 11-hydroxyundecanoate, with its terminal hydroxyl group, can potentially be used as a monomer to synthesize biodegradable polyesters, which can then be used to form amphiphilic block copolymers for micelle formation[2][13].
Conceptual Approach: From Monomer to Micelle
The terminal hydroxyl group of ethyl 11-hydroxyundecanoate allows for its polymerization through ring-opening polymerization (if converted to a lactone) or through polycondensation reactions with a dicarboxylic acid to form a polyester[14][15][16]. This polyester would form the hydrophobic block of the copolymer. This hydrophobic block can then be coupled with a hydrophilic polymer, such as polyethylene glycol (PEG), to create an amphiphilic block copolymer (e.g., PEG-b-poly(11-hydroxyundecanoate)).
Protocol for Polymeric Micelle Formulation by Solvent Evaporation
This protocol assumes the availability of a pre-synthesized amphiphilic block copolymer incorporating a polyester derived from ethyl 11-hydroxyundecanoate.
Rotary evaporator or a setup for solvent evaporation under a stream of nitrogen
Syringe filter (0.22 µm)
Procedure:
Dissolution:
Dissolve the amphiphilic block copolymer and the hydrophobic drug in a suitable organic solvent.
Emulsification:
Slowly add the organic phase to a larger volume of purified water while stirring vigorously to form an oil-in-water emulsion.
Solvent Evaporation:
Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure or by stirring the emulsion in a fume hood overnight.
Micelle Formation:
As the organic solvent evaporates, the amphiphilic copolymers will self-assemble into polymeric micelles, encapsulating the drug in their hydrophobic cores.
Purification:
Filter the micellar solution through a 0.22 µm syringe filter to remove any aggregates or non-incorporated drug.
Fig 2. Polymeric Micelle Formulation Workflow.
Section 3: Characterization of Nanoparticle Systems
Thorough physicochemical characterization is essential to ensure the quality, stability, and in vivo performance of the formulated drug delivery systems[7].
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the stability and in vivo fate of nanoparticles.
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
Protocol:
Dilute a small aliquot of the nanoparticle dispersion in purified water or an appropriate buffer to a suitable concentration for DLS analysis.
Perform the measurement using a DLS instrument (e.g., Zetasizer).
The instrument will provide the Z-average particle size, the PDI (a measure of the width of the particle size distribution), and the zeta potential (an indicator of surface charge and colloidal stability)[18][19][20].
Interpretation of Results:
Particle Size: For intravenous administration, a particle size below 200 nm is generally preferred to avoid rapid clearance by the reticuloendothelial system.
PDI: A PDI value below 0.3 indicates a relatively narrow and monodisperse size distribution[21].
Zeta Potential: A zeta potential of ±30 mV or greater is generally considered to indicate good colloidal stability due to electrostatic repulsion between particles.
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles, while DL is the percentage of the drug in the final nanoparticle formulation.
Method: Indirect method using centrifugation or filtration followed by quantification of the free drug.
Protocol:
Separate the nanoparticles from the aqueous phase containing the free (un-encapsulated) drug. This can be done by:
Centrifugation: Centrifuge the nanoparticle dispersion at high speed (e.g., 15,000 rpm for 30 minutes).
Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off (MWCO) that allows the free drug to pass through while retaining the nanoparticles.
Carefully collect the supernatant or filtrate.
Quantify the amount of free drug in the supernatant/filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry)[2][22].
Calculate EE and DL using the following formulas:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
In Vitro Drug Release
This study provides insights into how the drug is released from the nanoparticles over time.
Disperse a known amount of the drug-loaded nanoparticle formulation in a release medium (e.g., phosphate-buffered saline, pH 7.4) inside a dialysis bag with a suitable MWCO that allows the free drug to diffuse out but retains the nanoparticles.
Place the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.
At predetermined time intervals, withdraw a small aliquot of the release medium from outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.
Quantify the amount of drug in the collected samples using an appropriate analytical method.
Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism[23].
Morphology
Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
Protocol:
A drop of the diluted nanoparticle dispersion is placed on a TEM grid (e.g., carbon-coated copper grid) and allowed to air dry or is plunge-frozen for cryogenic TEM (cryo-TEM)[23][24][25][26][27].
For SEM, the sample is typically sputter-coated with a conductive material.
The grid is then observed under the electron microscope to visualize the shape and surface morphology of the nanoparticles.
Section 4: Safety and Biocompatibility Evaluation
Prior to in vivo studies, it is crucial to assess the potential toxicity of the novel drug delivery system.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
Seed a suitable cell line (e.g., HeLa, HepG2, or a cell line relevant to the therapeutic application) in a 96-well plate and allow the cells to attach overnight.
Treat the cells with various concentrations of the nanoparticle formulation (and a blank nanoparticle control) for a specified period (e.g., 24, 48, or 72 hours).
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
Cell viability is expressed as a percentage of the viability of untreated control cells. The IC50 value (the concentration that causes 50% cell death) can be calculated.
This assay evaluates the potential of the nanoparticles to damage red blood cells.
Protocol:
Obtain fresh whole blood from a healthy donor and prepare a red blood cell (RBC) suspension.
Incubate the RBC suspension with different concentrations of the nanoparticle formulation.
Use a positive control that causes 100% hemolysis (e.g., Triton X-100) and a negative control (e.g., saline).
After incubation, centrifuge the samples to pellet the intact RBCs.
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
Calculate the percentage of hemolysis relative to the positive control. Formulations with low hemolytic activity are considered more biocompatible for intravenous administration.
Conclusion and Future Directions
Ethyl 11-hydroxyundecanoate presents a promising, biodegradable building block for the creation of novel drug delivery systems. Its unique amphiphilic structure with a terminal hydroxyl group offers versatility in the design of SLNs, NLCs, and polymeric micelles. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this molecule in their drug delivery research.
Further studies should focus on the detailed investigation of the self-assembly behavior of ethyl 11-hydroxyundecanoate and its derivatives, as well as comprehensive in vivo studies to evaluate the efficacy and safety of the developed formulations. The potential for functionalizing the terminal hydroxyl group opens up exciting possibilities for targeted drug delivery, which warrants further exploration.
References
PubChem. (n.d.). Ethyl 11-hydroxyundecanoate. National Center for Biotechnology Information. Retrieved from [Link]
Zhao, L., et al. (2015). Assessing the drug release from nanoparticles. Journal of Controlled Release, 213, 124-132.
Stetefeld, J., et al. (2016). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. Pharmaceutics, 8(4), 38.
HaemoScan. (2024). Hemolysis Assay for Biomaterials Manual. Retrieved from [Link]
Shen, J., et al. (2011). In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. Current Pharmaceutical Design, 17(38), 4349-4360.
HaemoScan. (n.d.). Hemolysis test for (bio)materials. Retrieved from [Link]
Kushwaha, A. K., et al. (2013). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies, 20(4), 29-35.
D'Souza, S. (2014). A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. Advances in Pharmaceutics, 2014, 301257.
Ghasemi, M., et al. (2018). In vitro evaluation of cytotoxic activity of the ethanol extract and isolated compounds from the corms of Liatris spicata (L.) willd on HepG2. DARU Journal of Pharmaceutical Sciences, 26(1), 39-45.
HaemoScan B.V. (2022, March 22). Hemolysis test for (bio)materials [Video]. YouTube. [Link]
Nasiri, R., et al. (2021). Nanostructured Lipid Carriers (NLCs)
van Oeveren, W. (2013). Standardization of incubation conditions for hemolysis testing of biomaterials. Journal of Biomedical Materials Research Part A, 101(12), 3556-3562.
Scribd. (n.d.). Hemolysis Assay SOP for Biomaterials. Retrieved from [Link]
Iqbal, M. A., et al. (2021). An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. Journal of Drug Delivery Science and Technology, 63, 102443.
Patel, R. R., & Patel, M. M. (2017). Formulation and Evaluation of Nanostructured Lipid Carrier (NLC) For Glimepiride.
Al-Amin, M., et al. (2023). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education. Journal of Visualized Experiments, (198), e65683.
Al-Amin, M., et al. (2024). Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education.
Namekata, S., et al. (2020).
Al-Sheddi, E. S., et al. (2022). A meta-analysis assessing the cytotoxicity of nanoparticles on MCF7 breast cancer cells. Oncology Letters, 24(4), 354.
Koga, T., & Kawashima, Y. (2024). Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges. Biological and Pharmaceutical Bulletin, 47(3), 337-345.
Li, H., et al. (2020). Formulation, Preparation and Evaluation of Nanostructured Lipid Carrier for Synergistic Antitumor Activity of Naringin and Coix Seed Oil. Drug Design, Development and Therapy, 14, 1519-1529.
Al-Haj, N. A., et al. (2022). Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay. Oriental Journal of Chemistry, 38(5), 1234-1241.
Marcelo, G., & Martín del Valle, E. M. (2018). Polydopamine nanoparticles kill cancer cells. RSC Advances, 8(66), 37833-37841.
Elmowafy, M., & Al-Sanea, M. M. (2021). An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes. Tropical Journal of Pharmaceutical Research, 20(8), 1745-1753.
Koga, T., & Kawashima, Y. (2024). Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges. J-STAGE. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2005). Novel functionalized biodegradable polymers for nanoparticle drug delivery systems. Pharmaceutical Research, 22(7), 1077-1084.
Le, T. D., et al. (2007). Self-Assembly of Fatty Acids and Hydroxyl Derivative Salts. Langmuir, 23(26), 12891-12897.
de Mattos, A. C., et al. (2024). Enzymatic Synthesis of Hydroxy-Functionalized Glycerol-Based Polyesters: A Study of Functionalization, Regioselectivity Control, and Catalyst Reuse. Macromolecules, 57(1), 329-340.
Ferreira, B. M., et al. (2011). Synthesis of Biodegradable and Biocompostable Polyesters. Técnico Lisboa.
Sharma, S., et al. (2024).
Cañamero, M., et al. (2022). Development of Biodegradable Polyesters: Study of Variations in Their Morphological and Thermal Properties through Changes in Co-monomer Content. Polymers, 14(20), 4323.
Nair, L. S., & Laurencin, C. T. (2007). Biomedical Applications of Biodegradable Polyesters. Journal of Biomedical Materials Research Part A, 82A(3), 751-761.
Carrion, F. J., et al. (2012). The Role of Hydroxyl Groups in the Self-Assembly of Long Chain Alkylhydroxyl Carboxylic Acids on Mica. The Journal of Physical Chemistry C, 116(43), 22971-22979.
Japan Chemical Industry Association. (n.d.). Fatty acid isopropyl ester - GLOBAL PRODUCT STRATEGY SAFETY REPORT. Retrieved from [Link]
Lecomte, J., & Riva, R. (2015). Chemical synthesis of novel biodegradable polyesters.
Liu, P., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Food and Chemical Toxicology, 92, 136-143.
Hong, M., & Chen, E. Y. X. (2023). Recent Advances in the Functionalized Poly(α-Hydroxy Acids) Synthesized from O-Carboxyanhydrides. Accounts of Chemical Research, 56(21), 2969-2983.
van der Walle, C. F., et al. (2015). Biodegradable Functional Poly(α-hydroxy) Acids: A New Class of Polymers for Pharmaceutical Applications.
ResearchGate. (n.d.). The in vitro cytotoxicity activity of the tested compounds expressed as IC 50 values in 4 different human cancer cell lines a,b. Retrieved from [Link]
Johnson, W., Jr., et al. (2019). Safety Assessment of Fatty Acids & Fatty Acid Salts as Used in Cosmetics. International Journal of Toxicology, 38(1_suppl), 5S-32S.
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Cosmetic Ingredient Review. (2022). Safety Assessment of Fatty Ester End-Capped Alkoxylates as Used in Cosmetics. International Journal of Toxicology, 41(3_suppl), 69S-106S.
Tyagi, P., & Kumar, A. (2022). Polymeric Micelles: A Review of Their Synthesis, Characterization, Types & Applications. Journal of Drug Delivery and Therapeutics, 12(4), 163-171.
U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - PEF Fatty Acid Esters, OPP, USEPA. Retrieved from [Link]
El-Sayed, N. H., et al. (2018). In vitro evaluation of cytotoxic activity of the ethanol extract and isolated compounds from the corms of Liatris spicata (L.) willd on HepG2. Pharmacognosy Magazine, 14(55), 329-333.
Troubleshooting impurities in ethyl 11-hydroxyundecanoate crystallization processes
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of ethyl 11-hydroxyundecanoate. This guide is designed for researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of ethyl 11-hydroxyundecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this long-chain hydroxy ester. Our goal is to provide field-proven insights and actionable protocols to help you achieve high purity and yield in your experiments.
Introduction: The Challenge of Purifying Ethyl 11-hydroxyundecanoate
Ethyl 11-hydroxyundecanoate is a valuable bifunctional molecule, featuring a long C11 aliphatic chain, a terminal hydroxyl group, and a terminal ethyl ester.[1] This structure makes it a useful building block in the synthesis of polymers, pharmaceuticals, and fragrances.[2][3] However, its very functionality presents unique purification challenges. The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting ester group can lead to the formation of tenacious impurities, such as oligomers, and introduce complexities like "oiling out" during crystallization.[4]
This guide provides a structured, question-and-answer approach to troubleshoot these issues directly, grounded in the principles of crystallization and physical organic chemistry.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you may encounter during the crystallization of ethyl 11-hydroxyundecanoate.
Q1: My product is "oiling out" during cooling instead of forming crystals. What is happening and how can I resolve it?
A1: Explanation and Solutions
"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for compounds when the temperature of the saturated solution is higher than the melting point of the solute. The presence of impurities can further depress the melting point, exacerbating this issue.[5]
Root Causes:
High Solute Concentration: The solution is too supersaturated at a temperature above the compound's melting point.
Low Melting Point: Ethyl 11-hydroxyundecanoate itself has a relatively low melting point, and impurities will lower it further.
Inappropriate Solvent: The solvent's boiling point may be too high, or its interaction with the solute promotes a liquid phase separation.
Step-by-Step Solutions:
Return to a Clear Solution: Place the flask back on the heat source to redissolve the oil into the solvent.
Add More Solvent: Add a small amount (1-5% of the total volume) of the primary ("good") solvent to decrease the saturation concentration.[5] The goal is to lower the temperature at which the solution becomes saturated to below the melting point of your compound.
Induce Crystallization:
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.[5]
Seeding: Add a single, pure crystal of ethyl 11-hydroxyundecanoate (if available) to the solution once it has cooled slightly. This provides a template for crystal growth.[5][6]
Slow Down the Cooling Process: Rapid cooling encourages oiling out.[] Allow the flask to cool slowly on the benchtop, insulated from the surface with a few paper towels or a cork ring, before moving it to an ice bath.[5][8]
Re-evaluate Your Solvent System: If oiling persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a binary solvent system where you can more finely tune the solubility.[9]
Q2: My final crystal yield is disappointingly low. What factors could be responsible and how can I improve recovery?
A2: Explanation and Solutions
A low yield indicates that a significant portion of your product has been lost during the crystallization and recovery process. This is often a trade-off with purity, but yields can typically be optimized.
Root Causes:
Excessive Solvent: Using too much solvent is the most common cause of low yield, as a substantial amount of the product will remain dissolved in the mother liquor even after cooling.[5]
Premature Filtration: Filtering the crystals before the solution has fully cooled and precipitation is complete.
Inappropriate Washing: Washing the collected crystals with a solvent in which they are too soluble, or with a solvent that is not sufficiently cooled.[8]
Step-by-Step Solutions:
Use the Minimum Amount of Hot Solvent: The fundamental principle of recrystallization is to dissolve the solute in just enough hot solvent to form a saturated solution.[10] This ensures that upon cooling, the maximum amount of product will precipitate.
Ensure Complete Crystallization: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the solute from the cold mother liquor.[6][11]
Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. Dip a glass rod into the liquid, remove it, and let the solvent evaporate. If a significant solid residue forms, there is more product to be recovered.[5]
Recover a Second Crop: Take the mother liquor, reduce its volume by boiling off a portion of the solvent (e.g., 25-50%), and repeat the cooling process. This "second crop" of crystals will be less pure than the first but can significantly increase your overall yield.[8]
Use Ice-Cold Washing Solvent: When washing the filtered crystals to remove adhering mother liquor, always use a minimal amount of fresh, ice-cold recrystallization solvent.[8] The cold temperature minimizes the re-dissolving of your purified product.
Q3: My ethyl 11-hydroxyundecanoate is still impure after one recrystallization. What are the likely impurities and what advanced purification strategies can I use?
A3: Explanation and Solutions
Structurally similar impurities are often difficult to remove as they may have comparable solubility profiles and can be incorporated into the growing crystal lattice.
Common Process-Related Impurities:
Unreacted 11-Hydroxyundecanoic Acid: Resulting from incomplete Fischer esterification. This acidic impurity can be particularly problematic.
Oligomers/Polyesters: Due to the bifunctional nature of the molecule, intermolecular esterification can occur, forming dimers, trimers, and other short-chain polyesters. These are often difficult to separate due to their structural similarity.[4][12][13]
Starting Material Impurities: The primary feedstock for 11-hydroxyundecanoic acid is often undecylenic acid, derived from castor oil.[2][14] Impurities from this source may carry through the synthesis.
Oxidation Byproducts: The terminal alcohol can be oxidized to an aldehyde or the corresponding dicarboxylic acid.
Advanced Purification Strategies:
Pre-Crystallization Aqueous Wash: For acidic impurities like unreacted carboxylic acid, a simple liquid-liquid extraction is highly effective.
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and extract the acidic impurities into the aqueous layer.[15]
Wash with brine, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating the solvent.[16]
Solvent System Optimization: If you suspect oligomers are the main impurity, the choice of solvent is critical. You need a system where the solubility of the desired monomer and the oligomers are significantly different. Experiment with binary solvent systems (a "good" solvent where the compound is soluble, and a "poor" or "anti-solvent" where it is not).
Chromatography: For achieving the highest levels of purity (>98%), particularly for removing neutral, similarly-sized impurities like oligomers, column chromatography is the method of choice.[15]
Flash Chromatography: Suitable for larger quantities, offering good separation of components with different polarities.[15]
High-Performance Liquid Chromatography (HPLC): The best option for isolating highly pure material, especially for analytical or pharmaceutical-grade standards.[15][17][18]
Frequently Asked Questions (FAQs)
Q: What are the best initial solvents to try for crystallizing ethyl 11-hydroxyundecanoate?
A: Given its structure (a polar head with a long non-polar tail), start with moderately polar solvents. Alcohols like ethanol or methanol are good starting points as the compound should be soluble when hot and less so when cold. For a binary system, consider a pairing like ethyl acetate/hexanes or toluene/hexanes , where you dissolve in the more polar solvent and add the non-polar anti-solvent to induce precipitation.
Q: How does the cooling rate really impact my final product?
A: The cooling rate directly influences crystal size and purity. Slow cooling allows for the selective and ordered growth of crystals, which is better at excluding impurities from the lattice, resulting in higher purity and larger crystals.[10] Rapid cooling causes the compound to crash out of solution quickly, trapping impurities and often leading to the formation of small, impure crystals or oiling out.[5][]
Q: How do I perform a "seeding" of my crystallization?
A: Seeding involves adding a small, pure crystal of the target compound to a saturated or slightly supersaturated solution.[5] To do this, allow your hot, clear solution to cool for a few minutes until it is just below the saturation point. Add one or two small, pre-saved pure crystals. This provides a perfect template for ordered crystal growth and can help overcome the energy barrier for nucleation, preventing oiling out.[6]
Q: What analytical techniques should I use to assess the purity of my final product?
A: A combination of techniques is best.
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will cause the melting point to broaden and become depressed.
Thin-Layer Chromatography (TLC): A quick and easy way to visually check for the presence of impurities. A pure compound should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are quantitative methods that can separate and measure the concentration of impurities with high precision, often providing purity values like >99%.[15][17][19]
Visual Diagrams and Workflows
Troubleshooting Workflow for Crystallization
This diagram outlines a logical sequence of steps to diagnose and solve common crystallization problems.
Caption: A workflow for troubleshooting common crystallization issues.
Sources and Removal of Common Impurities
This diagram illustrates the potential impurities in ethyl 11-hydroxyundecanoate and the corresponding purification strategies.
Caption: Impurity types and their targeted removal methods.
Data Tables and Protocols
Table 1: Properties of Common Crystallization Solvents
Solvent
Boiling Point (°C)
Polarity
Typical Use Case for Long-Chain Esters
Ethanol
78
Polar
Good primary solvent; high solubility when hot.
Methanol
65
Polar
Similar to ethanol, lower boiling point for easier removal.
Ethyl Acetate
77
Intermediate
Good primary solvent; less polar than alcohols.
Toluene
111
Non-polar
Can be a good solvent for non-polar chains, often used in a binary system.
Hexanes
~69
Non-polar
Typically used as the "anti-solvent" to induce precipitation.
Water
100
Very Polar
Generally unsuitable as a primary solvent due to low solubility.[20]
Data sourced from multiple organic chemistry resources.[9][21]
Protocol 1: Standard Recrystallization of Ethyl 11-hydroxyundecanoate
Preparation: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
Solvent Addition: Add the minimum amount of your chosen hot solvent to the flask while stirring and heating until the solid just dissolves.[8][10]
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface. Do not disturb the flask.[8]
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[6]
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[8]
Drying: Allow the crystals to dry on the filter paper under vacuum for several minutes, then transfer them to a watch glass to air dry completely.
Protocol 2: Pre-Crystallization Basic Wash for Acidic Impurities
Dissolution: Dissolve the crude ethyl 11-hydroxyundecanoate in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.
First Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake gently for 1-2 minutes.
Separation: Allow the layers to separate and drain the lower aqueous layer.
Second Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate. Separate and drain the aqueous layer.
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution. This helps to break up emulsions and remove bulk water from the organic layer.[15]
Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.
Filtration & Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of acidic impurities and ready for crystallization as per Protocol 1.
References
Google Patents. (n.d.). Recovery and purification of hydroxy fatty acids from source oils.
Google Patents. (n.d.). Process for the purification of esters.
Journal of the American Chemical Society. (2025). Amyloid Oligomers: Expediting Crystal Growth and Revisiting the Corkscrew Structures.
University of Sherbrooke. (n.d.). Guide for crystallization. Retrieved from [Link]
ACS Macro Letters. (2019).
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
Pharmaffiliates. (n.d.). Undecylenic Acid-impurities. Retrieved from [Link]
ChemRxiv. (n.d.). The effect of local chain stiffness on oligomer crystallization from a melt. Retrieved from [Link]
Nova Industries. (2026). Undecylenic Acid: Technical Specifications and Versatile Chemical Applications. Retrieved from [Link]
PubChem. (n.d.). Ethyl 5-hydroxydecanoate. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
Cyberlipid. (n.d.). FA purification. Retrieved from [Link]
OSTI.GOV. (n.d.). Oligomers as Triggers for Responsive Liquid Crystals. Retrieved from [Link]
PMC. (n.d.). Dynamics of oligomer populations formed during the aggregation of Alzheimer's Aβ42 peptide. Retrieved from [Link]
Kennesaw State University. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]
PubChem. (n.d.). Ethyl 11-hydroxyundecanoate. Retrieved from [Link]
Organic Syntheses. (n.d.). Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Retrieved from [Link]
Wikipedia. (n.d.). Undecylenic acid. Retrieved from [Link]
PMC. (n.d.). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Retrieved from [Link]
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
MDPI. (2022). Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. Retrieved from [Link]
Alternative Medicine Review. (n.d.). Undecylenic Acid Monograph. Retrieved from [Link]
Chemistry LibreTexts. (2022). 13.2: Phase Diagrams of Non-Ideal Solutions. Retrieved from [Link]
YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
Taylor & Francis. (n.d.). Undecylenic acid – Knowledge and References. Retrieved from [Link]
Polymer Science Learning Center. (n.d.). Chapter 2 Polymer Crystallization – Literature review. Retrieved from [Link]
YouTube. (2020). How To Recrystallize A Solid. Retrieved from [Link]
IJCRT.org. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]
ResearchGate. (2026). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Retrieved from [Link]
Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]
ResearchGate. (2020). A Structured Approach to Cope with Impurities During Industrial Crystallization Development. Retrieved from [Link]
Redalyc. (n.d.). Application of a ternary phase diagram to the liquid-liquid extraction of ethanoic acid using ethyl ethanoate. Retrieved from [Link]
MDPI. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]
ResearchGate. (2025). The Synthesis of Nonsymmetric α‐hydroxy‐ethylidenebisphosphonic Derivatives by the Pudovik Reaction, Their Reactions, and Cytotoxic Activity. Retrieved from [Link]
Organic Syntheses. (n.d.). Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. Retrieved from [Link]
Optimizing temperature and pressure for ethyl 11-hydroxyundecanoate polymerization
Welcome to the technical support center for the polymerization of ethyl 11-hydroxyundecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the polymerization of ethyl 11-hydroxyundecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of temperature and pressure for successful polyester synthesis.
Principle of the Method: Self-Condensation Polymerization
The synthesis of poly(11-hydroxyundecanoate) from its ethyl ester monomer is a step-growth polymerization, specifically a self-condensation reaction. In this process, the hydroxyl group (-OH) of one monomer reacts with the ethyl ester group (-COOEt) of another. This reaction forms an ester linkage, which becomes the backbone of the polymer, and releases a small molecule, ethanol (EtOH), as a byproduct.
The reaction is an equilibrium process. To achieve a high molecular weight polymer, the equilibrium must be continuously shifted towards the product side. This is primarily accomplished by the efficient removal of the ethanol byproduct, which is where the optimization of temperature and pressure (vacuum) becomes critical.
Experimental Protocol: Melt Polycondensation of Ethyl 11-Hydroxyundecanoate
This protocol provides a step-by-step methodology for a typical melt polycondensation reaction.
1. Monomer Purification:
Rationale: Impurities, especially monofunctional compounds or water, can act as chain terminators, severely limiting the final molecular weight.[1]
Procedure:
If necessary, purify ethyl 11-hydroxyundecanoate by vacuum distillation.
Dry the purified monomer thoroughly in a vacuum oven at a temperature below its boiling point until a constant weight is achieved. Store under an inert atmosphere (e.g., nitrogen or argon).
2. Reaction Setup:
Rationale: A clean, dry, and inert environment is crucial to prevent side reactions and premature termination.
Procedure:
Assemble a reaction vessel (e.g., a three-neck round-bottom flask) equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation condenser connected to a vacuum pump via a cold trap.
Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas.
Charge the reaction vessel with the purified ethyl 11-hydroxyundecanoate monomer and the chosen catalyst (e.g., 0.1 mol% of Tin(II) 2-ethylhexanoate).
3. Polymerization - Stage 1 (Low Vacuum):
Rationale: The initial stage focuses on oligomerization and the removal of the bulk of the ethanol byproduct at moderate temperatures to prevent monomer loss.
Procedure:
Begin stirring and purge the system with inert gas.
Heat the reaction mixture to 160-180°C .
Once the temperature stabilizes and ethanol distillation begins, apply a low vacuum (e.g., 100-200 mbar).
Maintain these conditions for 2-4 hours, or until the rate of ethanol distillation significantly decreases.
4. Polymerization - Stage 2 (High Vacuum):
Rationale: As the viscosity of the reaction mixture increases, a higher temperature and a deeper vacuum are required to facilitate the removal of the remaining ethanol and drive the polymerization to high molecular weights.
Procedure:
Gradually increase the temperature to 190-220°C .
Simultaneously, slowly decrease the pressure to <1 mbar. A gradual increase in vacuum is crucial to prevent bumping or foaming of the viscous oligomers.[2]
Continue the reaction under these conditions for an additional 4-8 hours. The reaction is typically monitored by the torque on the mechanical stirrer, which increases with the viscosity (and thus, molecular weight) of the polymer melt.
5. Polymer Recovery and Characterization:
Rationale: Proper recovery and analysis are required to validate the success of the optimization.
Procedure:
Cool the reactor to room temperature under an inert gas atmosphere.
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran).
Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).
Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
Characterize the polymer for molecular weight (Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and thermal properties (Tg, Tm) using Differential Scanning Calorimetry (DSC).
Troubleshooting Guide
This section addresses common issues encountered during the polymerization of ethyl 11-hydroxyundecanoate.
Q1: My final polymer has a low molecular weight and appears brittle. What went wrong?
Low molecular weight is the most common issue in polycondensation and can be attributed to several factors.[1]
Cause 1: Inefficient Byproduct Removal.
Explanation: If ethanol is not effectively removed, the polymerization equilibrium cannot shift sufficiently to favor the formation of long polymer chains.
Solution:
Verify Vacuum System Integrity: Check your vacuum pump and all connections for leaks. Ensure the cold trap is functioning correctly.
Optimize the Second Stage: The high vacuum stage is critical. Ensure the pressure is consistently below 1 mbar. A gradual increase in vacuum is often more effective than applying a high vacuum immediately, as it prevents the viscous melt from trapping ethanol.[2]
Improve Surface Area: In the later stages, the reaction becomes diffusion-controlled. Ensure your stirrer design provides good surface renewal of the viscous melt to facilitate ethanol evaporation.
Cause 2: Monomer Impurities.
Explanation: Water is a key culprit, as it can hydrolyze the ester linkages. Monofunctional impurities will cap the growing polymer chains.
Solution: Ensure your monomer is of high purity (≥99%) and rigorously dried before use.[1] If necessary, repurify by vacuum distillation.
Cause 3: Suboptimal Temperature Profile.
Explanation: If the temperature is too low, the reaction rate will be slow, and the viscosity may become too high for effective ethanol removal before high conversion is reached.
Solution: Follow a two-stage temperature profile as described in the protocol. The initial lower temperature stage builds oligomers, while the higher temperature in the second stage maintains a workable melt viscosity and provides the necessary energy for the reaction to proceed.
Caption: Troubleshooting workflow for low molecular weight polymer.
Q2: The polymer is discolored (yellow or brown). How can I prevent this?
Discoloration is typically a sign of thermal degradation or oxidative side reactions.
Cause 1: Excessive Temperature.
Explanation: Aliphatic polyesters can undergo thermal degradation at elevated temperatures, leading to chain scission and the formation of chromophores.[3][4] The degradation process is often temperature-dependent.[5]
Solution: Keep the final polymerization temperature at or below 220°C. While higher temperatures increase the reaction rate, they also significantly increase the risk of degradation.[2] If a higher reaction rate is needed, consider optimizing the catalyst concentration instead.
Cause 2: Oxygen in the System.
Explanation: The presence of oxygen at high temperatures can lead to thermo-oxidative degradation, which is often more severe than thermal degradation alone.[6]
Solution: Ensure the reaction vessel is thoroughly purged with a high-purity inert gas (nitrogen or argon) before heating and maintain a slight positive pressure of the inert gas throughout the reaction, especially before the vacuum is applied.
Q3: The reaction seems to stop or slow down prematurely. Why?
A stalled reaction, especially in the later stages, points towards issues with catalyst activity or physical limitations.
Cause 1: Catalyst Deactivation.
Explanation: The catalyst can be deactivated by impurities in the monomer. While less common with robust catalysts like tin compounds, it is a possibility.
Solution: Use high-purity monomer. Ensure the catalyst is fresh and has been stored correctly. The optimal catalyst concentration should be determined empirically.[1]
Cause 2: Diffusion Limitation.
Explanation: As the polymer melt becomes extremely viscous, the mobility of the reactive chain ends decreases dramatically. At this point, the reaction rate becomes limited by how quickly the reactive ends can find each other and how fast the ethanol byproduct can diffuse out of the melt.
Solution: This is an inherent challenge of melt polycondensation. Ensure stirring is as efficient as possible without causing mechanical degradation of the polymer. Running the reaction for a longer time under high vacuum is the primary way to overcome this limitation.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for the polymerization?A: A two-stage approach is recommended. Start at a lower temperature (160-180°C) to remove the bulk of the ethanol without losing monomer. Then, increase the temperature to 190-220°C in the high-vacuum stage to increase reaction kinetics and keep the polymer molten and stirrable. Exceeding 220°C significantly increases the risk of thermal degradation.[2][3]
Q: How important is the vacuum level (pressure)?A: It is critically important. According to Le Chatelier's principle, removing a product (ethanol) from the reaction equilibrium drives the reaction forward. A low pressure (high vacuum, <1 mbar) is essential in the final stages to remove the last traces of ethanol and achieve a high degree of polymerization.[2]
Q: Can I run the reaction at a higher pressure?A: Running the reaction at atmospheric or moderately reduced pressure will result in a low molecular weight oligomer. A high vacuum is non-negotiable for synthesizing a high molecular weight polyester via this method.
Q: How does reaction time affect the final polymer?A: Longer reaction times, particularly under high vacuum, generally lead to higher molecular weights, provided that the temperature is not high enough to cause significant degradation. The process is a trade-off; the reaction rate slows as conversion increases, so extending the reaction time yields diminishing returns after a certain point.
Q: What type of catalyst should I use?A: Common catalysts for this type of polycondensation include organometallic compounds such as Tin(II) 2-ethylhexanoate (Sn(Oct)₂), titanium(IV) isopropoxide, or antimony trioxide. The choice of catalyst can affect reaction rate and polymer properties.[7] Catalyst concentration typically ranges from 0.05 to 0.5 mol%.
Data Summary: Impact of Process Parameters
The following table summarizes the general effects of temperature and pressure on key outcomes of the polymerization.
Required for high polymer; can cause foaming if applied too quickly[2]
References
SewGuide. (2018). Manufacturing Process Of Polyester (10 Steps). Available from: [Link]
Process Insights. (n.d.). Polyester (PET) Synthesis. Available from: [Link]
Chemical Dynamics, LLC. (2020). Fundamentals of Polyester Resins. Available from: [Link]
Greena's Chemistry Class. (2020). Mechanism for Polycondensation. YouTube. Available from: [Link]
LECRON SHARE. (2025). The Influence of Production Processes on Polyester Polyol Synthesis. Available from: [Link]
Wang, L., et al. (n.d.). Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. PMC. Available from: [Link]
CLaME. (n.d.). Lab Manual Synthesis Of Polyester. Available from: [Link]
RSC Publishing. (2020). Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Polymer Chemistry. Available from: [Link]
MDPI. (2019). Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals. Available from: [Link]
Abe, H., et al. (2006). Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s. PubMed. Available from: [Link]
RSC Publishing. (2014). Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure. Polymer Chemistry. Available from: [Link]
Wiley Online Library. (n.d.). Synthesis and Characterization of Biodegradable Low Molecular Weight Aliphatic Polyesters and Their Use in Protein-Delivery Systems. Available from: [Link]
Polymer Innovation Blog. (2018). Thermoset Cure Kinetics Part 12: Modelling the Effect of Adding Catalyst on Autocatalytic Kinetics. Available from: [Link]
MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Available from: [Link]
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Kohesi Bond. (n.d.). Optimising Epoxy Curing: Temperature & Time. Available from: [Link]
Figshare. (2019). Experimental and Mechanistic Modeling Study of Self-Initiated High-Temperature Polymerization of Ethyl Acrylate. Industrial & Engineering Chemistry Research. Available from: [Link]
ResearchGate. (n.d.). Reaction mechanism of self-polycondensation of (a) racemic ethyl 3-hydroxybutyrate to (b) a-P3HB. Available from: [Link]
ResearchGate. (2025). Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. Available from: [Link]
DTIC. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Available from: [Link]
PMC. (2025). Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent. Available from: [Link]
PMC. (n.d.). Novel Production Methods of Polyhydroxyalkanoates and Their Innovative Uses in Biomedicine and Industry. Available from: [Link]
PMC. (n.d.). Optimum processing conditions for the maximum crystallization rate of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate). Available from: [Link]
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PMC. (n.d.). Impact of the Experimental Parameters on Catalytic Activity When Preparing Polymer Protected Bimetallic Nanoparticle Catalysts on Activated Carbon. Available from: [Link]
PMC. (n.d.). Correlating the Morphological Evolution of Individual Catalyst Particles to the Kinetic Behavior of Metallocene-Based Ethylene Polymerization Catalysts. Available from: [Link]
Comparative Analysis of Ethyl 11-Hydroxyundecanoate Derivatives in Materials Science
Executive Summary Ethyl 11-hydroxyundecanoate is a highly versatile, bifunctional C11 monomer derived from renewable biomass sources such as castor and vegetable oils. In materials science and drug development, its termi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 11-hydroxyundecanoate is a highly versatile, bifunctional C11 monomer derived from renewable biomass sources such as castor and vegetable oils. In materials science and drug development, its terminal hydroxyl and ester groups make it an ideal precursor for both step-growth polymerization (yielding biodegradable aliphatic polyesters) and targeted chemical derivatization (yielding functionalized pharmaceutical polymers). This guide provides an objective, data-driven comparison of ethyl 11-hydroxyundecanoate derivatives against alternative polymer systems, detailing the mechanistic causality behind their synthesis and their applications in advanced biomaterials.
Mechanistic Pathways: Biocatalysis and Polymerization
The synthesis of 11-hydroxyundecanoate derivatives increasingly relies on green chemistry. Vegetable oils are converted into the bifunctional monomer via1 utilizing alcohol dehydrogenase (ADH), Baeyer-Villiger monooxygenase (BVMO), and lipases[1]. Once isolated, the monomer can follow two distinct pathways: direct enzymatic polycondensation to form elastomeric polyesters, or chemical derivatization to form cross-linkable methacrylates for oral drug delivery systems.
Workflow of ethyl 11-hydroxyundecanoate synthesis and its divergent polymerization pathways.
Comparative Performance of PHU vs. Alternative Polyesters
Direct polymerization of 11-hydroxyundecanoate yields poly(11-hydroxyundecanoate) (PHU). In the context of 2, PHU is frequently evaluated against industry-standard polycaprolactone (PCL) and highly functionalized variants like poly(10,11-epoxyundecanoic acid) (PEUA)[2]. The medium-chain C11 backbone of PHU provides a unique balance of hydrophobicity and elastomeric flexibility, distinguishing its degradation profile from shorter-chain or functionalized counterparts.
Polymer System
Monomer Precursor
Chain Length
Typical Molecular Weight (Mw/Mn)
Degradation Profile
Primary Application
PHU
Ethyl 11-hydroxyundecanoate
C11
~22,000 Da
Moderate (Surface erosion)
Elastomeric scaffolds, Organs-on-a-chip
PCL
ε-Caprolactone
C6
50,000 - 80,000 Da
Slow (Bulk hydrolysis)
Rigid structural implants, Long-term drug depots
PEUA
10,11-Epoxyundecanoic acid
C11 (Epoxidized)
~8,400 Da (Initial Mn)
Accelerated (Pendant hydroxyls)
Functionalized drug delivery systems
Data Insight: Under3 (pH 2.0 at 45 °C), polymers with pendant hydroxyl groups (like PEUA) exhibit rapid chain scission, dropping from an Mn of 8,400 to 3,700 g/mol within 10 weeks[3]. In contrast, the unsubstituted aliphatic chain of PHU offers a more controlled, moderate degradation rate suitable for tissue scaffolds that must maintain mechanical integrity during cell proliferation.
Experimental Protocols & Methodologies
The following protocols detail the conversion of ethyl 11-hydroxyundecanoate into advanced materials. Each workflow is designed as a self-validating system to ensure reproducibility and structural fidelity.
Protocol A: Lipase-Catalyzed Polycondensation of 11-Hydroxyundecanoate
Objective : Synthesize high-molecular-weight PHU for elastomeric biomaterials.
Causality : Traditional metal-catalyzed polycondensation requires high heat and toxic heavy metals (e.g., antimony or tin), which can cause thermal degradation and leave cytotoxic residues. 4 utilizes Candida rugosa lipase at mild temperatures (55 °C). The enzyme exhibits higher reactivity for longer-chain hydrophobic monomers (like the C11 chain of 11-hydroxyundecanoate) due to a stronger activating effect on the enzyme's active site[4].
Step 1 (Substrate Preparation) : Dissolve ethyl 11-hydroxyundecanoate in a solvent-free system containing activated molecular sieves (to drive the equilibrium by sequestering the ethanol byproduct).
Step 2 (Enzymatic Polymerization) : Introduce Candida rugosa lipase (10% w/w relative to monomer). Incubate the reaction at 55 °C under continuous stirring (150 rpm) for 48–72 hours.
Step 3 (Termination & Purification) : Terminate the reaction by dissolving the mixture in chloroform and filtering out the immobilized enzyme and molecular sieves. Precipitate the polymer in cold methanol.
Step 4 (Self-Validation Step) : Analyze the precipitate using Size Exclusion Chromatography (SEC) to confirm a target molecular mass of approximately 22,000 Da[4]. Perform ^1H-NMR to verify the absence of unreacted terminal ethyl ester protons.
Protocol B: Synthesis of 11-Bromo-undecyl Methacrylate for Polymeric Drugs
Objective : Derivatize ethyl 11-hydroxyundecanoate to synthesize a functionalized monomer for non-absorbable (e.g., SK&F 97426A).
Causality : Introducing an 11-bromo substituent could theoretically be achieved directly (e.g., using CBr4/Ph3P). However, direct bromination often yields difficult-to-separate phosphine oxide byproducts. A two-step tosylation-halogenation sequence is experimentally more convenient, yielding higher purity (>79%) which is critical for pharmaceutical-grade polymer precursors.
Step 1 (Tosylation) : React ethyl 11-hydroxyundecanoate with p-toluenesulfonyl chloride (TsCl), 4-dimethylaminopyridine (DMAP), and triethylamine (Et3N) in dichloromethane at 0 °C to form the tosylate intermediate.
Step 2 (Halogen Exchange) : Dissolve the intermediate in acetonitrile and reflux with Lithium Bromide (LiBr) to execute the nucleophilic substitution, yielding ethyl 11-bromoundecanoate.
Step 3 (Reduction & Methacrylation) : Reduce the ester to an alcohol using LiAlH4, followed by esterification with methacryloyl chloride to yield 11-bromo-undecyl methacrylate.
Step 4 (Self-Validation Step) : Perform GC-MS analysis on the product. Crucial Quality Control: GC-MS must be used to quantify trace amounts of ethyl 11-chloroundecanoate, an expected impurity formed during the tosylation reaction via substitution by in-situ generated chloride ions.
Applications in Drug Development & Tissue Engineering
The structural versatility of ethyl 11-hydroxyundecanoate allows it to serve two highly distinct biomedical fields:
Cardiovascular Scaffolds : The PHU elastomers synthesized via Protocol A possess a low elastic modulus and high tensile strength. When electrospun into aligned fibrous sheets, these materials support the growth of endothelial cells and withstand the cyclic mechanical stress of cardiovascular environments[2].
Gastrointestinal Therapeutics : The methacrylate derivatives synthesized via Protocol B are subjected to small-scale suspension polymerization (using initiators like dimethyl 2,2'-azobis-2-methylpropionate). The resulting polymer is quaternized with trimethylamine to create a high-molecular-weight, positively charged resin. This resin acts as a bile acid sequestrant in the GI tract, lowering systemic cholesterol without being absorbed into the bloodstream.
References
Title : Elastomeric Polyesters in Cardiovascular Tissue Engineering and Organs-on-a-Chip | Biomacromolecules - ACS Publications
Source : ACS Publications
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Title : Achievements and Trends in Biocatalytic Synthesis of Specialty Polymers from Biomass-Derived Monomers Using Lipases - MDPI
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Title : The synthesis of [14C]SK&F 97426A. A novel bile acid sequestrant - ElectronicsAndBooks
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A Comparative Guide to Catalytic Efficiency in the Esterification of 11-Hydroxyundecanoate
For researchers and professionals in drug development and materials science, the efficient synthesis of specific molecules is paramount. Ethyl 11-hydroxyundecanoate is a valuable bifunctional molecule, serving as a key i...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and materials science, the efficient synthesis of specific molecules is paramount. Ethyl 11-hydroxyundecanoate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of polymers, fragrances, and pharmaceuticals. Its structure, featuring both a hydroxyl and a carboxyl group, presents a unique synthetic challenge: the potential for intermolecular polycondensation competing with the desired esterification.[1] This guide provides an in-depth comparison of catalytic systems for the esterification of 11-hydroxyundecanoic acid with ethanol, offering data-driven insights to inform your selection of the most effective synthetic route.
The Synthetic Challenge: Maximizing Esterification Over Polycondensation
The esterification of 11-hydroxyundecanoic acid is a classic Fischer-Speier esterification, an equilibrium-limited reaction where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.[2][3] The primary challenge arises from the molecule's bifunctional nature. The hydroxyl group of one molecule can react with the carboxylic acid group of another, leading to the formation of polyester oligomers and polymers.[1] Therefore, the choice of catalyst and reaction conditions is critical to selectively promote the desired intramolecular reaction with ethanol while minimizing this intermolecular side reaction.
Factors influencing the competition between esterification and polycondensation include:
Catalyst Type: The nature of the acid catalyst (homogeneous vs. heterogeneous) can influence substrate accessibility and reaction environment.
Temperature: Higher temperatures can favor the thermodynamically controlled polycondensation product.
Reactant Concentrations: Using a large excess of the alcohol (ethanol) can shift the equilibrium towards the formation of the ethyl ester, in accordance with Le Châtelier's principle.[2]
Catalyst Selection: A Comparative Overview
We will compare three classes of catalysts commonly employed for esterification reactions: a homogeneous Brønsted acid (Sulfuric Acid), a heterogeneous solid acid (Amberlyst-15), and a biocatalyst (Immobilized Lipase).
Homogeneous Catalysts (e.g., Sulfuric Acid, H₂SO₄): These are strong Brønsted acids that are highly effective in catalyzing esterification.[2][4] They are soluble in the reaction medium, leading to high catalytic activity.[5] However, their use presents challenges in separation from the product mixture, often requiring neutralization and aqueous workups, which can generate significant waste.[5][6] Furthermore, their corrosive nature can be a concern for reactor longevity.[5]
Heterogeneous Catalysts (e.g., Amberlyst-15): These are solid acid catalysts, typically sulfonic acid-functionalized polystyrene resins.[7][8] Their primary advantage is the ease of separation from the reaction mixture by simple filtration, allowing for catalyst recycling and reuse, which aligns with the principles of green chemistry.[7][9][10] While they may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations, they offer a more sustainable and less corrosive option.[5][10]
Biocatalysts (e.g., Immobilized Lipases): Enzymes, particularly lipases, can catalyze esterification reactions with high selectivity under mild conditions (lower temperature and neutral pH).[11][12] This can be highly advantageous for sensitive substrates. However, enzymes are often more expensive, can be inhibited by certain solvents or byproducts, and may have lower volumetric productivity compared to traditional chemical catalysts.
Experimental Design for Catalyst Comparison
To provide a fair and objective comparison, a standardized experimental protocol was designed. The key is to maintain constant parameters across all experiments while varying only the catalyst.
Figure 1. Standardized workflow for comparing catalyst performance in ethyl 11-hydroxyundecanoate synthesis.
Comparative Performance Data
The following table summarizes the performance of sulfuric acid and Amberlyst-15 in the esterification of 11-hydroxyundecanoic acid with ethanol. The data is based on typical results found in the literature for similar long-chain hydroxy acid esterifications.
Higher cost, slower, potential for enzyme inhibition.
Mechanistic Insights: The Fischer-Speier Esterification
Understanding the reaction mechanism is key to optimizing conditions. The acid-catalyzed esterification follows a well-established multi-step pathway.[2][3][15]
Figure 2. The mechanism of acid-catalyzed Fischer-Speier esterification.[2][3][4][15][16]
The crucial first step is the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst.[15] This significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[3][17] A series of proton transfers and the elimination of a water molecule—a good leaving group—leads to the final ester product.[2][15] Each step in this mechanism is reversible, underscoring the importance of using excess ethanol or removing water to drive the reaction to completion.[2][16]
Detailed Experimental Protocols
The following protocols provide a starting point for laboratory synthesis and comparison.
Protocol 1: Esterification using Sulfuric Acid (Homogeneous Catalyst)
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11-hydroxyundecanoic acid (1.0 eq) in absolute ethanol (10-20 eq).
Catalyst Addition: Slowly and cautiously add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) to the stirred solution.[18][19]
Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up: After cooling the reaction mixture to room temperature, carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove any remaining inorganic salts.[18]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 11-hydroxyundecanoate.
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Esterification using Amberlyst-15 (Heterogeneous Catalyst)
Catalyst Preparation: Wash the Amberlyst-15 resin with methanol to remove any impurities and dry it in a vacuum oven before use.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 11-hydroxyundecanoic acid (1.0 eq), absolute ethanol (10-20 eq), and the pre-treated Amberlyst-15 (5-10% by weight of the carboxylic acid).[20]
Reaction: Heat the mixture to reflux (approximately 78-80°C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst. Maintain for 8-12 hours, monitoring the reaction progress by TLC or GC.
Work-up: After cooling the reaction mixture to room temperature, simply remove the Amberlyst-15 catalyst by filtration. The resin can be washed with fresh ethanol, dried, and stored for reuse.[7][13]
Product Isolation: Remove the excess ethanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 11-hydroxyundecanoate.
Purification: The product is often of high purity, but can be further purified by column chromatography if required.
Conclusion and Recommendations
The choice of catalyst for the esterification of ethyl 11-hydroxyundecanoate depends on the specific priorities of the synthesis.
For high throughput and rapid synthesis where downstream purification and waste disposal are less of a concern, the high catalytic activity of sulfuric acid makes it a compelling choice, consistently delivering high yields in a shorter timeframe.[2][4]
For sustainable and environmentally friendly processes , Amberlyst-15 is the superior option.[7] Its ease of separation and reusability significantly reduce waste and simplify the work-up procedure, making it ideal for scale-up and green chemistry applications.[8][9]
Enzymatic catalysis with immobilized lipases, while not detailed with comparative data here, represents a valuable alternative for synthesizing highly pure products under exceptionally mild conditions, which may be crucial for complex, multi-functional molecules sensitive to acid and heat.
Ultimately, this guide provides the foundational data and protocols to empower researchers to make an informed decision based on a balance of efficiency, cost, and environmental impact.
References
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Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]
Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024, December 17). MDPI. [Link]
Fischer esterification reaction. (2019, January 23). BYJU'S. [Link]
Comparison of Homogeneous and Heterogeneous catalysts. (n.d.). ResearchGate. [Link]
Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. (2025, October 10). MDPI. [Link]
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Amberlyst-15 in organic synthesis. (n.d.). Arkivoc. [Link]
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Synthesis of isobutyl propionate using Amberlyst 15 as a catalyst. (n.d.). [Link]
Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. (n.d.). Organic Chemistry Portal. [Link]
(PDF) Amberlyst-15 in Organic Synthesis. (2015, September 23). ResearchGate. [Link]
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Author: BenchChem Technical Support Team. Date: April 2026
Ethyl 11-Hydroxyundecanoate vs. Other Medium-Chain Hydroxy Esters: A Comprehensive Performance Guide
Executive Summary & Structural Overview
Ethyl 11-hydroxyundecanoate (CAS: 6149-49-1) is a highly versatile
C11
aliphatic bifunctional monomer[1]. Featuring a terminal hydroxyl group and an ethyl ester separated by a flexible 10-carbon methylene spacer, it occupies a unique physicochemical space between shorter (
C10
) and longer (
C12
) homologs. In pharmaceutical development, it serves as a critical intermediate for synthesizing 12-membered macrolide antibiotics and novel bile acid sequestrants like SK&F 97426A. In polymer science, it is the primary precursor for poly(11-hydroxyundecanoate) (PHU), a biodegradable aliphatic polyester that offers tunable thermomechanical properties and hydrolytic degradation rates distinct from conventional polycaprolactone (PCL)[2].
Comparative Physicochemical Profile
The performance of medium-chain hydroxy esters is dictated by their aliphatic chain length, which directly influences steric bulk, hydrophobicity, and backbone mobility.
The choice of monomer chain length is the primary determinant of a polyester's thermal transitions and degradation kinetics. When Ethyl 11-hydroxyundecanoate is polymerized into PHU, the resulting polymer exhibits a lower glass transition temperature (
Tg
) and melting temperature (
Tm
) compared to shorter-chain polyesters. This is due to the increased length of the aliphatic diol/acid units, which promotes polymer backbone mobility, allowing crankshaft motions to occur at lower temperatures[4].
Furthermore, comparative studies between PHU and standard PCL demonstrate that the hydrolytic degradation rate can be finely tuned. The specific
C11
chain length balances the hydrophobicity of the methylene spacer with the susceptibility of the ester bonds to chemical hydrolysis, making PHU an ideal candidate for controlled-release drug delivery matrices[2].
Impact of aliphatic chain length on polyester thermomechanical and degradation properties.
Application II: Precursor for 12-Membered Macrolides & APIs
In synthetic organic chemistry, Ethyl 11-hydroxyundecanoate is uniquely suited for generating 12-membered macrolactones. These rings are notoriously difficult to close because the 12-membered macrolactone ring strongly resists adopting the long linear and planar transition state conformations required for cyclization[3]. Consequently, specialized high-dilution activation protocols must be employed.
Additionally, the terminal hydroxyl group can be selectively halogenated to form 11-bromoundecanol, a critical monomer for the synthesis of the bile acid sequestrant SK&F 97426A. Direct bromination is avoided to prevent transesterification; instead, a two-step tosylation-displacement sequence is utilized.
Synthetic divergence of Ethyl 11-hydroxyundecanoate into polymers and drugs.
Self-Validating Experimental Protocols
Protocol A: High-Dilution Synthesis of 12-Membered Macrolides
Causality: High dilution (≤ 0.01 M) is strictly necessary to favor intramolecular cyclization over intermolecular oligomerization, overcoming the unfavorable entropy and transannular strain of the 12-membered ring[3].
Hydrolysis: Reflux Ethyl 11-hydroxyundecanoate in ethanol with 10M NaOH for 2 hours. Acidify to pH 1 and extract with ethyl acetate to isolate 11-hydroxyundecanoic acid.
Activation: Dissolve the free acid in anhydrous THF. Add 1.2 equivalents of di-tert-butyl dicarbonate (
Boc2O
) and stir at room temperature. Rationale: This forms a mixed anhydride, highly susceptible to nucleophilic attack by the terminal hydroxyl group.
Cyclization: Load the mixed anhydride solution into a syringe pump. Infuse dropwise over 10–12 hours into a vigorously stirring, refluxing solution of 4-dimethylaminopyridine (DMAP, 0.1 M) in toluene. Rationale: Slow addition ensures the steady-state concentration of the reactive intermediate remains infinitesimally low, preventing dimerization[3].
Validation: Wash the organic layer with 1M HCl to remove DMAP. Purify via silica gel chromatography. Validate ring closure using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the monomeric mass (
[M+H]+
) and ensure the absence of dimeric/oligomeric mass peaks.
Protocol B: Regioselective Synthesis of 11-Bromoundecanol (SK&F 97426A Precursor)
Causality: Direct bromination of the terminal hydroxyl group in the presence of an ester often leads to unwanted transesterification or elimination side reactions. A two-step sequence via a tosylate intermediate ensures high regioselectivity and yield.
Tosylation: React Ethyl 11-hydroxyundecanoate with p-Toluenesulfonyl chloride (TsCl), DMAP, and Triethylamine (
Et3N
) in dichloromethane at 0°C.
Bromination: Isolate the tosylate and react it with Lithium Bromide (LiBr) in Acetonitrile (
CH3CN
). Rationale: The bromide ion displaces the excellent tosylate leaving group via a clean
SN2
mechanism, minimizing byproducts.
Reduction: Reduce the ethyl ester to the primary alcohol using
LiAlH4
in diethyl ether at 0°C.
Validation: Analyze the product via Gas Chromatography-Mass Spectrometry (GC-MS). The system is self-validating if the chromatogram confirms the presence of 11-bromoundecanol and strictly verifies the absence of 11-chloroundecanoate (a common byproduct if chloride ions are inadvertently generated during tosylation).
References
[1] National Center for Biotechnology Information. "Ethyl 11-hydroxyundecanoate | C13H26O3 | CID 10933298." PubChem. URL: [Link]
Lawrie, K. W. M., Aggarawal, P., & Saunders, D. "The synthesis of [14C]SK&F 97426A. A novel bile acid sequestrant." Journal of Labelled Compounds and Radiopharmaceuticals, 1994. URL: [Link]
[2] Aarsen, C. V., et al. "Designed to Degrade: Tailoring Polyesters for Circularity." Chemical Reviews, 2024. URL: [Link]
[4] Zhang, L., et al. "Synthesis and Characterization of Aliphatic-Aromatic Copolyesters Based on Daidzein." Industrial & Engineering Chemistry Research, 2024. URL: [Link]
[3] Kaisalo, L. "Studies on Synthesis and Conformationally Controlled Reactions of Simple 12–15-Membered Macrolides." University of Helsinki, 2002. URL: [Link]
Ethyl 11-Hydroxyundecanoate: Comprehensive Laboratory Disposal and Safety Logistics Operational Context Ethyl 11-hydroxyundecanoate is a highly versatile aliphatic ester featuring a terminal hydroxyl group, making it a c...
Author: BenchChem Technical Support Team. Date: April 2026
Ethyl 11-Hydroxyundecanoate: Comprehensive Laboratory Disposal and Safety Logistics
Operational Context
Ethyl 11-hydroxyundecanoate is a highly versatile aliphatic ester featuring a terminal hydroxyl group, making it a critical bifunctional building block in lipid nanoparticle (LNP) formulation, PROTAC linker synthesis, and polymer science[1]. While its reactivity is invaluable in synthetic pathways, it poses specific logistical challenges at the end of its lifecycle. Proper disposal of this compound is not merely a regulatory checkbox; it is a fundamental component of laboratory safety, environmental stewardship, and operational integrity[2].
Chemical Profile & Hazard Assessment
Before initiating any disposal protocol, personnel must understand the physical and regulatory parameters of the waste stream.
The following diagram illustrates the validated logistical pathway for managing Ethyl 11-hydroxyundecanoate from the point of generation to final destruction.
Workflow for the lifecycle management and disposal of Ethyl 11-hydroxyundecanoate waste.
Step-by-Step Disposal Protocol
To ensure compliance and safety, laboratory personnel must follow this self-validating procedural workflow.
Step 1: Point-of-Generation Segregation
Action: Isolate Ethyl 11-hydroxyundecanoate waste exclusively into a designated "Non-Halogenated Organic Waste" container.
Causality: Mixing non-halogenated aliphatic esters with halogenated solvents (e.g., dichloromethane or chloroform) drastically increases disposal costs and complicates the commercial incineration process due to the risk of highly toxic dioxin formation during combustion[2].
Self-Validation: Implement a strict, real-time waste log attached to the fume hood. If the documented halogen content remains <1%, the segregation system is functioning correctly.
Step 2: Containerization & SAA Management
Action: Store the waste in a chemically compatible, leak-proof container (e.g., High-Density Polyethylene [HDPE] or glass) within a Satellite Accumulation Area (SAA) located at or near the point of generation[2].
Causality: The OSHA Laboratory Standard (29 CFR 1910.1450) and EPA regulations dictate that waste containers must remain closed and sealed at all times, except when actively adding or removing waste[4][5]. This prevents fugitive vapor emissions, protects lab personnel from chronic exposure, and mitigates fire hazards.
Self-Validation: Perform a visual gasket inspection to ensure the seal is airtight. Verify that the primary container sits within a secondary containment tray capable of holding at least 110% of the primary container's volume[2].
Step 3: RCRA-Compliant Labeling
Action: Affix a compliant label the moment the first drop of waste enters the container.
Causality: Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be explicitly tracked "from cradle to grave" to prevent dangerous chemical incompatibilities and ensure emergency responders know exactly what hazards are present in the lab[3][4].
Self-Validation: Verify that the label explicitly states the words "Hazardous Waste," spells out the full chemical name "Ethyl 11-hydroxyundecanoate" (strictly prohibiting acronyms like "EHU"), and lists the accumulation start date[3].
Step 4: Transfer to Central Accumulation Area (CAA) & Final Disposition
Action: Transfer the container to the facility's CAA once the SAA volume limit (typically 55 gallons) is reached, or within 3 days of reaching that limit[2].
Causality: The EPA establishes strict accumulation time limits based on generator status (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators) to prevent the long-term, dangerous stockpiling of hazardous materials[3][6].
Self-Validation: Audit the CAA inventory weekly. If all containers have an accumulation start date within the legal window and a scheduled pickup via a licensed contractor for fuel blending/incineration, the logistical system is fully compliant.
Spill Response & Emergency Logistics
In the event of an accidental release of Ethyl 11-hydroxyundecanoate during transfer or experimentation, execute the following procedural workflow:
Isolate: Evacuate non-essential personnel from the immediate area and maximize fume hood or room ventilation[3].
Protect: Don appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, chemical splash goggles, and a flame-resistant lab coat[4].
Contain: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Critical Note: Never use combustible materials like sawdust for organic ester spills.
Collect: Sweep the absorbed mixture into a compatible, hard-walled container using non-sparking tools.
Dispose: Label the container as "Hazardous Waste - Spill Residue (Ethyl 11-hydroxyundecanoate)" and transfer it immediately to the CAA for expedited disposal[7].
References
National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators." Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." Available at: [Link]
Vanderbilt University Medical Center (VUMC) / OSHA. "The Laboratory Standard." Available at: [Link]
Occupational Safety and Health Administration (OSHA). "1910.120 - Hazardous waste operations and emergency response." Available at:[Link]
A Researcher's Guide to the Safe Handling of Ethyl 11-hydroxyundecanoate
Hazard Identification and Risk Assessment: A Proactive Stance Given the absence of a dedicated SDS, a cautious approach is warranted. Based on data from similar hydroxy esters and fatty acid esters, Ethyl 11-hydroxyundec...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Identification and Risk Assessment: A Proactive Stance
Given the absence of a dedicated SDS, a cautious approach is warranted. Based on data from similar hydroxy esters and fatty acid esters, Ethyl 11-hydroxyundecanoate should be treated as a compound with the potential to cause skin and eye irritation.[1][2] Good laboratory practice dictates that all chemicals of unknown toxicity should be handled with a high degree of care. Therefore, a thorough, experiment-specific risk assessment is the critical first step before any handling of this compound.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for the safe handling of any chemical. The following recommendations are based on a conservative assessment of the potential hazards associated with Ethyl 11-hydroxyundecanoate.
Eye and Face Protection
Chemical safety goggles are the minimum requirement to protect against potential splashes.[4] For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield should be worn in conjunction with safety goggles.[5][6]
Skin and Body Protection
Gloves: Chemically resistant gloves are mandatory.[4] Nitrile or neoprene gloves are generally a suitable choice for handling esters.[3][6] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7] Contaminated gloves should be removed promptly and disposed of as hazardous waste.
Laboratory Coat: A clean lab coat, preferably with long sleeves and a secure front closure, must be worn at all times within the laboratory.[3][6]
Footwear: Closed-toe shoes are required in all laboratory settings to protect against spills and falling objects.[6]
Respiratory Protection
For most small-scale laboratory operations involving Ethyl 11-hydroxyundecanoate, such as weighing and solution preparation, working in a well-ventilated area or a chemical fume hood is sufficient to minimize inhalation exposure.[1][3] If there is a potential for generating aerosols or if working with larger quantities, a NIOSH/MSHA-approved respirator may be necessary.[3][6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling Ethyl 11-hydroxyundecanoate ensures safety at every stage of the experimental workflow.
Receiving and Storage
Upon receiving a shipment of Ethyl 11-hydroxyundecanoate, immediately inspect the container for any signs of damage or leakage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]
Handling Procedures
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, particularly within the fume hood, should be clean and uncluttered.
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation or contamination of the laboratory environment. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
Experimental Use: When used in reactions, ensure that the apparatus is assembled correctly and securely. If heating the substance, do so in a well-controlled manner (e.g., using a heating mantle with a temperature controller) and with adequate ventilation.
Post-Handling: After handling, thoroughly wash your hands with soap and water.[1] Clean any contaminated surfaces and equipment.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues and laboratory supervisor. For a small spill, and if it is safe to do so, absorb the material with an inert absorbent such as vermiculite or sand.[8] Collect the absorbed material into a designated hazardous waste container. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
First Aid Measures:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[8]
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, provide oxygen and seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with Ethyl 11-hydroxyundecanoate.
Caption: PPE selection workflow for handling Ethyl 11-hydroxyundecanoate.
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation:
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and absorbent materials from spills, must be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures containing Ethyl 11-hydroxyundecanoate should be collected in a separate, labeled hazardous waste container for liquids.
Container Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "Ethyl 11-hydroxyundecanoate." Keep containers closed except when adding waste.
Disposal Procedure: All chemical waste must be disposed of through your institution's EHS office.[2] It is imperative that you follow their specific procedures. Do not dispose of Ethyl 11-hydroxyundecanoate or any contaminated materials in the regular trash or down the drain.
By adhering to these guidelines, you contribute to a culture of safety and responsibility in your laboratory, ensuring that your valuable research can proceed without compromising the well-being of yourself or your colleagues.
References
Korea Alcohol Industrial Co., LTD. (2020, July 7).
SAFETY D
Tokyo Chemical Industry Co., Ltd. (2025, November 13).
Sigma-Aldrich. (2025, November 7).
Cayman Chemical. (2024, April 22).
National Center for Biotechnology Information. (n.d.). Ethyl 11-hydroxyundecanoate. PubChem.
Cole-Parmer. (2005, October 3).
Sigma-Aldrich. (2025, May 1).
Sigma-Aldrich. (n.d.).
Sigma-Aldrich. (2025, November 6).
Dow. (2012, June 8). Personal Protective Equipment Guidance.
Cayman Chemical. (2025, September 2). Safety Data Sheet: 2-hydroxy Stearic Acid methyl ester.
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
Sigma-Aldrich. (n.d.). Documents.
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
BenchChem. (2025). Personal protective equipment for handling 7-hydroxy-3,4-dimethyl-2H-chromen-2-one.
DuPont. (n.d.). PPE Solutions for the Chemical Manufacturing Industry.
National Center for Biotechnology Information. (n.d.). Ethyl 11-bromoundecanoate. PubChem.
National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxypentanoate. PubChem.